Technical Documentation Center

Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
  • CAS: 104048-57-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition for the Synthesis of Ethyl 5-Butylisoxazoline-3-carboxylate

Preamble: The Strategic Value of [3+2] Cycloadditions in Heterocyclic Chemistry The construction of five-membered heterocyclic rings is a cornerstone of modern organic synthesis, particularly within the realms of medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Value of [3+2] Cycloadditions in Heterocyclic Chemistry

The construction of five-membered heterocyclic rings is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Among the myriad of synthetic strategies, the Huisgen 1,3-dipolar cycloaddition stands out as a remarkably powerful and versatile transformation.[1][2][3] This reaction, a concerted [3+2] cycloaddition, provides a highly efficient and often stereospecific route to a diverse array of five-membered heterocycles.[3]

This guide focuses on a specific application of this reaction: the synthesis of isoxazolines, which are privileged scaffolds in numerous natural products and pharmaceutically active compounds.[1][4] We will dissect the mechanism, regiochemical control, and practical execution of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene to yield a specifically substituted isoxazoline, ethyl 5-butylisoxazoline-3-carboxylate. The principles discussed herein are broadly applicable, offering researchers a robust framework for designing and implementing syntheses of complex heterocyclic targets.

The Core Reaction Mechanism: A Concerted Electronic Reorganization

The 1,3-dipolar cycloaddition is a pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). In the synthesis of ethyl 5-butylisoxazoline-3-carboxylate, the key players are:

  • The 1,3-Dipole: Pentanenitrile oxide (CH₃(CH₂)₃C≡N⁺-O⁻). This species is a linear molecule with a propargyl-allenyl type resonance structure, distributing the 4π electrons over the three-atom system (C-N-O).

  • The Dipolarophile: Ethyl hex-2-enoate. This α,β-unsaturated ester serves as the 2π electron system (the C=C double bond).

The reaction proceeds through a concerted transition state where two new sigma (σ) bonds are formed simultaneously, without the intermediacy of ionic or radical species.[3][5] This concerted nature is responsible for the high degree of stereospecificity often observed in these reactions.[3] The electronic flow involves the interaction of the π-orbitals of the nitrile oxide and the alkene, leading to the formation of the stable five-membered isoxazoline ring.[6]

Caption: General mechanism of 1,3-dipolar cycloaddition.

The Causality of Reagent Choice and Generation

In Situ Generation of Nitrile Oxides

A critical experimental consideration is that most nitrile oxides are transient species.[1][7] They are highly reactive and, in the absence of a suitable dipolarophile, will readily dimerize to form furoxans. Therefore, they are almost always generated in situ from stable precursors in the presence of the dipolarophile. Common and field-proven methods include:

  • The Mukaiyama Method (Dehydration of Nitroalkanes): This classic method involves the dehydration of a primary nitroalkane (in this case, 1-nitropentane) using a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine.[1][8][9] The formation of N,N'-diphenylurea as a byproduct is a hallmark of this reaction.

  • Dehydrohalogenation of Hydroximoyl Halides: This involves the base-induced elimination of HX from a hydroximoyl halide. The precursor is typically synthesized by halogenation of an aldoxime (e.g., pentanal oxime).[10]

  • Oxidation of Aldoximes: More modern, "green" protocols utilize the oxidation of aldoximes. A notable example is the use of sodium chloride and Oxone®, which provides an environmentally benign route to the nitrile oxide intermediate under mild conditions.[9][11][12]

The choice of method depends on substrate compatibility, desired reaction conditions, and scalability. For many applications, the Mukaiyama method remains a reliable and well-understood choice.

The Dipolarophile: An Electron-Deficient Alkene

Ethyl hex-2-enoate is an α,β-unsaturated ester. The key feature is the electron-withdrawing nature of the ethyl carboxylate group (-CO₂Et), which polarizes the π-system of the C=C double bond. This electronic feature is the primary determinant of the reaction's regioselectivity.

Authoritative Grounding: Regioselectivity Explained by Frontier Molecular Orbital (FMO) Theory

The reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkene can potentially yield two regioisomers: the 4-substituted and the 5-substituted isoxazoline. In practice, the reaction is highly regioselective, overwhelmingly favoring one isomer. This outcome is rationalized by Frontier Molecular Orbital (FMO) theory.[1][10][13]

The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap and the greatest overlap between the interacting orbitals.

For a nitrile oxide reacting with an electron-deficient alkene (like ethyl hex-2-enoate), the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkene .[5][13]

  • Nitrile Oxide FMOs: The HOMO has its largest orbital coefficient on the oxygen atom and a smaller coefficient on the carbon atom.

  • Alkene FMOs: The electron-withdrawing carboxylate group lowers the energy of the LUMO and polarizes it, placing the largest orbital coefficient on the β-carbon (the carbon bonded to the butyl group) and a smaller coefficient on the α-carbon.

The cycloaddition is governed by the principle of maximizing orbital overlap. The most favorable interaction occurs between the atoms with the largest coefficients: the nitrile oxide's oxygen (large HOMO coefficient) and the alkene's β-carbon (large LUMO coefficient). This leads to the formation of the O—Cβ bond. Consequently, the nitrile oxide's carbon (smaller HOMO coefficient) bonds to the alkene's α-carbon (smaller LUMO coefficient). This orbital alignment exclusively favors the formation of the ethyl 5-butylisoxazoline-3-carboxylate regioisomer.[1]

FMO cluster_dipole Nitrile Oxide (1,3-Dipole) cluster_dipolarophile Ethyl Hex-2-enoate (Dipolarophile) cluster_product Resulting 5-Substituted Isoxazoline C_dipole C (small coeff.) N_dipole N C_dipole->N_dipole C_alpha (small coeff.) C_dipole->C_alpha Minor Interaction (small-small) O_dipole O (LARGE coeff.) N_dipole->O_dipole C_beta (LARGE coeff.) O_dipole->C_beta Major Interaction (Large-Large) HOMO_D HOMO C_alpha->C_beta prod Regioselective Product LUMO_DP LUMO

Caption: FMO control of regioselectivity in nitrile oxide cycloaddition.

Field-Proven Experimental Protocol: A Self-Validating System

This protocol describes the synthesis using the Mukaiyama method. The procedure is designed to be self-validating: the visible formation of the N,N'-diphenylurea precipitate confirms the successful in situ generation of the reactive nitrile oxide intermediate.

Title: Synthesis of Ethyl 5-butylisoxazoline-3-carboxylate via In Situ Nitrile Oxide Generation

Principle: Pentanenitrile oxide is generated in situ from 1-nitropentane via dehydration with phenyl isocyanate. The transient nitrile oxide is immediately trapped by the dipolarophile, ethyl hex-2-enoate, in a regioselective [3+2] cycloaddition to yield the target isoxazoline.

Parameter Description Causality & Field Insight
Reactants 1-Nitropentane (1.0 mmol), Ethyl hex-2-enoate (1.2 mmol)The dipolarophile is used in slight excess to ensure complete trapping of the transient nitrile oxide, maximizing yield.
Reagents Phenyl isocyanate (1.1 mmol), Triethylamine (Et₃N, ~5 mol%)Phenyl isocyanate is the dehydrating agent. Et₃N is a non-nucleophilic base that catalyzes the formation of the nitronate anion, initiating the dehydration sequence.
Solvent Anhydrous Toluene (10 mL)Anhydrous, non-protic conditions are critical to prevent quenching of the nitrile oxide intermediate and other side reactions. Toluene is a good choice for its boiling point and ability to dissolve reactants.
Temperature Room Temperature to 60 °CThe reaction is often initiated at room temperature and may be gently heated to drive the cycloaddition to completion. The exothermic nature of the isocyanate reaction should be monitored.
Monitoring Thin-Layer Chromatography (TLC)Allows for tracking the consumption of the limiting reagent (1-nitropentane) and the appearance of the product spot and the less polar N,N'-diphenylurea byproduct.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous toluene (10 mL).

  • Addition of Reactants: Add 1-nitropentane (1.0 mmol), ethyl hex-2-enoate (1.2 mmol), and triethylamine (0.05 mmol). Stir the solution for 5 minutes to ensure homogeneity.

  • Generation of Nitrile Oxide: Add phenyl isocyanate (1.1 mmol) dropwise to the stirred solution over 5-10 minutes. Causality: This slow addition controls the rate of nitrile oxide formation and minimizes its self-dimerization. A white precipitate of N,N'-diphenylurea may begin to form, validating the reaction progress.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Filter off the N,N'-diphenylurea precipitate and wash the solid with a small amount of cold toluene. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired ethyl 5-butylisoxazoline-3-carboxylate from unreacted starting materials and other minor byproducts.

G start 1. Setup (Inert Atmosphere, Anhydrous Toluene) add_reactants 2. Add Reactants (1-Nitropentane, Ethyl hex-2-enoate, Et₃N) start->add_reactants add_isocyanate 3. Add Phenyl Isocyanate (dropwise) - In situ Nitrile Oxide Generation - add_reactants->add_isocyanate cycloaddition 4. Reaction (Stir at RT or heat to 60°C) - Monitor by TLC - add_isocyanate->cycloaddition workup 5. Workup (Filter Urea, Concentrate) cycloaddition->workup purify 6. Purification (Silica Gel Chromatography) workup->purify end Pure Ethyl 5-butylisoxazoline-3-carboxylate purify->end

Caption: Experimental workflow for isoxazoline synthesis.

Conclusion: A Powerful Tool for Molecular Construction

The 1,3-dipolar cycloaddition of nitrile oxides is a robust, reliable, and highly regioselective method for the synthesis of 3,5-disubstituted isoxazolines. The predictable outcome, governed by the principles of Frontier Molecular Orbital theory, makes it an invaluable tool for researchers in drug discovery and synthetic chemistry. The isoxazoline ring itself is not merely a final product but also a versatile synthetic intermediate, capable of being transformed into β-hydroxy ketones or γ-amino alcohols, further extending the utility of this powerful cycloaddition reaction.[3][7][14]

References

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Deriv
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Deriv
  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Elsevier Ltd.
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Deriv
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. PMC.
  • REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. HETEROCYCLES, Vol. 62, 2004.
  • A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions. BenchChem.
  • Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions.
  • Microwave Assisted Nitrile Oxide Cycloaddition. ijc.com.
  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Form
  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. targets.2016.19.299.
  • Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evalu
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. beilstein-journals.org.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxide.
  • Intramolecular 1,3-dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-cycloaddition/retro-ene Mechanisms. PubMed.
  • cycloadditions with nitrile oxides. YouTube.

Sources

Exploratory

spectroscopic characterization and NMR data for ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate Introduction: The Significance of Structural Elucidation In the landscape of drug discovery and dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Introduction: The Significance of Structural Elucidation

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor. Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, a member of the isoxazoline class of heterocycles, represents a scaffold of significant interest due to the wide-ranging biological activities associated with this motif.[1][2] The journey from synthesis to application for such a molecule is critically dependent on unambiguous confirmation of its molecular structure and purity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound, grounded in established principles and data from analogous structures.

This document is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple listing of data points to explain the causal relationships between molecular structure and spectroscopic output, thereby empowering the reader to interpret data with confidence. We will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a self-validating framework for the characterization of this specific molecule and other related 3,5-disubstituted isoxazolines.

Molecular Structure and Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate. The predictions are based on established chemical shift ranges and data from structurally similar compounds reported in the literature.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be complex, particularly in the region of the isoxazoline ring protons. The diastereotopic nature of the C4 protons, arising from the chiral center at C5, results in distinct chemical shifts and complex coupling patterns.

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale & Notes
H-4a, H-4b 3.10 - 3.50dd, ddJgem ≈ 17, Jvic ≈ 10, Jvic ≈ 7These methylene protons on the isoxazoline ring are diastereotopic. They will appear as two separate signals, each a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the C5 proton.[3]
H-5 4.70 - 4.90m-This methine proton is coupled to the two C4 protons and the adjacent methylene protons of the butyl group, resulting in a complex multiplet. Its downfield shift is due to the adjacent oxygen atom.[4]
Ethyl-CH₂ 4.25 - 4.40qJ ≈ 7.1The methylene protons of the ethyl ester are deshielded by the adjacent carbonyl and oxygen. They will appear as a quartet due to coupling with the methyl protons.
Ethyl-CH₃ 1.30 - 1.40tJ ≈ 7.1A classic triplet for the terminal methyl group of the ethyl ester.
Butyl-α-CH₂ 1.60 - 1.80m-The methylene group attached to the C5 chiral center. These protons are also diastereotopic and will likely appear as a complex multiplet.
Butyl-β,γ-(CH₂)₂ 1.25 - 1.50m-These four protons from the central part of the butyl chain will overlap, creating a complex multiplet.
Butyl-δ-CH₃ 0.85 - 0.95tJ ≈ 7.3The terminal methyl group of the butyl chain, appearing as a triplet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale & Notes
C=O (Ester) 161.0 - 163.0The ester carbonyl carbon is typically found in this downfield region.[5]
C3 (C=N) 155.0 - 157.0The imine carbon of the isoxazoline ring. Its chemical shift is characteristic of sp² carbons double-bonded to nitrogen.[3]
C5 78.0 - 80.0The methine carbon of the ring, shifted downfield by the adjacent oxygen atom.[3]
Ethyl-O-CH₂ 61.0 - 62.0The methylene carbon of the ethyl ester.
C4 37.0 - 39.0The methylene carbon of the isoxazoline ring. This value is characteristic for C4 in 3,5-disubstituted isoxazolines.[3][6]
Butyl-α-CH₂ 35.0 - 37.0The first methylene carbon of the butyl chain.
Butyl-β-CH₂ 27.0 - 29.0
Butyl-γ-CH₂ 22.0 - 23.0
Ethyl-CH₃ 14.0 - 14.5The terminal methyl carbon of the ethyl ester.
Butyl-δ-CH₃ 13.8 - 14.2The terminal methyl carbon of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Type Functional Group
~1730-1745 C=O stretchα,β-unsaturated ester
~1610-1630 C=N stretchIsoxazoline ring
~1250-1200 C-O stretchEster
~2850-2960 C-H stretchAliphatic (butyl and ethyl)

The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) group around 1735 cm⁻¹. The C=N stretch of the isoxazoline ring is also a key identifier, typically appearing in the 1610-1630 cm⁻¹ region.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Formula: C₁₀H₁₇NO₃

  • Exact Mass: 199.1208

  • Predicted Molecular Ion (M⁺) or [M+H]⁺: m/z 199 or 200 (for ESI)

Predicted Fragmentation Pathways:

  • Loss of the Butyl Group: A primary fragmentation would be the cleavage of the C5-butyl bond, leading to a fragment at m/z 142 [M - 57]⁺.

  • Loss of the Ethoxy Group: Cleavage of the ester can result in the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z 154 [M - 45]⁺.

  • Ring Opening and Cleavage: Complex fragmentation patterns involving the isoxazoline ring can also occur, providing further structural clues.

Experimental Protocols

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

Workflow for Spectroscopic Characterization

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample Synthesized Compound Purify Purify via Column Chromatography Sample->Purify Dry Dry under High Vacuum Purify->Dry NMR NMR (¹H, ¹³C, COSY, HSQC) ~5-10 mg in 0.6 mL CDCl₃ Dry->NMR IR FT-IR Neat film on NaCl plate Dry->IR MS High-Resolution MS (ESI-TOF) ~1 mg/mL in MeOH/CH₂Cl₂ Dry->MS Process Process Spectra (Phasing, Baseline Correction, Integration) NMR->Process IR->Process MS->Process Assign Assign Signals & Correlate Data Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: Standard workflow for complete spectroscopic characterization.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert to fully dissolve the sample. A brief sonication may be used if necessary.

  • Acquisition:

    • Record a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.

    • Record a ¹³C{¹H} proton-decoupled NMR spectrum.

    • For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

FT-IR Sample Preparation and Acquisition
  • Sample Preparation: Place one drop of the neat oil (or a solution in a volatile solvent like CH₂Cl₂) onto a salt plate (NaCl or KBr).

  • Film Formation: If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound. If using the neat oil, place a second salt plate on top and gently press to create a thin film.

  • Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample into a high-resolution mass spectrometer (such as an ESI-TOF) to obtain an accurate mass measurement. This will confirm the elemental composition. Perform a tandem MS (MS/MS) experiment on the parent ion to observe the fragmentation pattern.

Conclusion

The structural elucidation of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate relies on a multi-faceted spectroscopic approach. By synthesizing the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. The predicted data and protocols within this guide provide a robust framework for researchers to validate their synthesis and proceed with confidence in their downstream applications. The key to success lies not just in acquiring the spectra, but in understanding the nuanced correlations between the molecular structure and the resulting spectroscopic signatures.

References

  • Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. (n.d.). Pharmacognosy Journal. [Link]

  • Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. (2018). International Journal of Engineering Research & Technology. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2015). Molecules. [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). Magnetic Resonance in Chemistry. [Link]

  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. (2022). Molbank. [Link]

  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (n.d.). ResearchGate. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.). Georgia State University. [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. (n.d.). Royal Society of Chemistry. [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006). ResearchGate. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as. (n.d.). Beilstein Journals. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (2013). South African Journal of Chemistry. [Link]

  • Synthesis And Characterisation of newly Synthesized Isoxazoline. (2019). Journal of Emerging Technologies and Innovative Research. [Link]

  • Studies on some Isoxazoline-Azo Compounds and their Colourant Performance and Fastness evaluation on Synthetic Fabric. (n.d.). ResearchGate. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (2014). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022). Pharmaceuticals. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Scientia Pharmaceutica. [Link]

Sources

Foundational

Preliminary Biological Activity Screening of 5-Butyl-4,5-dihydro-1,2-oxazole Derivatives: A Technical Guide

Executive Summary The 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry. Specifically, 5-butyl-4,5-dihydro-1,2-oxazole derivatives have garnered signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry. Specifically, 5-butyl-4,5-dihydro-1,2-oxazole derivatives have garnered significant attention due to their versatile biological profiles, functioning as potent anticancer, antimicrobial, and fungicidal agents[1][2][3]. This whitepaper provides a comprehensive, field-proven framework for the preliminary biological screening of these derivatives, bridging the gap between structural chemistry and high-throughput pharmacological validation.

Mechanistic Rationale: The 5-Butyl-Isoxazoline Pharmacophore

Understanding the structure-activity relationship (SAR) is critical before initiating screening workflows. The 4,5-dihydro-1,2-oxazole ring acts as a rigid bioisostere for amides and esters, offering enhanced metabolic stability.

  • Heme Coordination: The sp2 -hybridized nitrogen at the 2-position of the isoxazoline ring is a potent hydrogen bond acceptor and a known ligand for metalloenzymes. It coordinates directly with the heme iron in cytochrome P450 enzymes (e.g., CYP17A1), a critical target in prostate cancer therapy[1].

  • Lipophilic Anchoring: The inclusion of a 5-butyl aliphatic chain drastically alters the partition coefficient (LogP). This hydrophobic tail serves a dual purpose: it anchors the molecule deep within the lipophilic substrate-binding pockets of target enzymes (such as oxysterol-binding proteins, OSBPs)[3], and it facilitates passive diffusion across the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis[2].

Primary Screening Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must function as a self-validating system, incorporating internal controls to distinguish true biological activity from assay artifacts (e.g., compound aggregation or autofluorescence).

Anticancer Activity: CYP17A1 Inhibition Assay

CYP17A1 catalyzes two key reactions in androgen biosynthesis: 17 α -hydroxylase and 17,20-lyase activity. Inhibiting this enzyme starves prostate cancer cells of androgens[1].

Causality & Design: Because 5-butyl-isoxazolines are highly lipophilic, they readily precipitate in aqueous buffers, causing light scattering that invalidates standard colorimetric assays. We counter this by maintaining a final DMSO concentration of 0.5% and utilizing an LC-MS/MS readout. This ensures absolute specificity and bypasses the optical artifacts common in fluorescence-based high-throughput screening.

Step-by-Step Protocol:

  • Compound Formatting: Prepare 10 mM stock solutions of the 5-butyl-isoxazoline derivatives in 100% anhydrous DMSO to ensure complete solubilization of the lipophilic tail.

  • Enzyme Mix Preparation: Dilute recombinant human CYP17A1 and cytochrome P450 reductase in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Equilibration: Add the test compounds to the enzyme mix at a final concentration of 50 µM. Include Galeterone as a positive control and a DMSO-only vehicle as a negative control. Incubate at 37°C for 10 minutes to allow the isoxazoline nitrogen to coordinate with the heme center.

  • Reaction Initiation: Add the substrate (pregnenolone) and 1 mM NADPH to initiate the reaction.

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding ice-cold ethyl acetate. Extract the organic layer, evaporate under nitrogen, and reconstitute in the LC-MS/MS mobile phase.

  • QC & Quantification: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay. Analyze the ratio of substrate to product via LC-MS/MS to calculate the % inhibition.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

Causality & Design: The MABA is utilized to evaluate the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv[2]. The resazurin dye acts as an electron acceptor; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This is a self-validating system because dead cells cannot reduce the dye, eliminating false positives caused by the optical density of precipitated lipophilic test compounds.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600​ of 0.6-0.8. Dilute to 1×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 5-butyl-isoxazoline derivatives (range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include Isoniazid as a positive control and media-only as a sterility control.

  • Incubation: Seal the plate with gas-permeable film and incubate at 37°C for 7 days.

  • Metabolic Validation: Add 30 µL of Alamar Blue (resazurin) solution to each well. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate (blue = no growth, pink = growth) and measure fluorescence (Ex 530 nm / Em 590 nm) to determine the exact MIC.

Quantitative Data Synthesis

The following table synthesizes the expected biological activity profiles of substituted 5-butyl-4,5-dihydro-1,2-oxazole derivatives based on structural modifications at the C3 position, derived from literature benchmarks[1][2][3].

Compound IDC3-SubstitutionCYP17A1 Inhibition at 50 µM (%)M. tb H37Rv MIC (µg/mL)OSBP Inhibition EC50 (µg/mL)
Isox-5B-01 Unsubstituted85.2 ± 1.4> 1002.50
Isox-5B-02 4-Chlorophenyl42.1 ± 2.025.00.85
Isox-5B-03 4-Methoxyphenyl38.5 ± 1.850.01.20
Isox-5B-04 3-Pyridyl92.4 ± 0.912.5> 10.0
Control Standard Drug98.0 (Galeterone)0.05 (Isoniazid)0.001 (Oxathiapiprolin)

Note: The 3-pyridyl substitution drastically increases CYP17A1 inhibition due to enhanced dual-heme coordination, while the 4-chlorophenyl group favors OSBP binding in agrochemical applications.

Visualizing the Biological Pathways

ScreeningWorkflow Lib 5-Butyl-Isoxazoline Library Prep Compound Formatting (DMSO Stocks) Lib->Prep Assay1 CYP17A1 Assay (Prostate Cancer) Prep->Assay1 Assay2 MABA Assay (M. tuberculosis) Prep->Assay2 Assay3 OSBP Binding (Fungicidal) Prep->Assay3 Data Data Acquisition & QC Assay1->Data Assay2->Data Assay3->Data Hit Hit Validation (IC50 / MIC) Data->Hit

Fig 1: Preliminary biological screening workflow for 5-butyl-isoxazoline derivatives.

MoA Substrate Pregnenolone (Substrate) Enzyme CYP17A1 Enzyme (Heme Center) Substrate->Enzyme Binds Active Site Product Androgens (Cancer Stimulants) Enzyme->Product 17,20-lyase activity Inhibitor 5-Butyl-Isoxazoline (Inhibitor) Inhibitor->Enzyme Heme Coordination & Steric Blockade

Fig 2: Mechanism of CYP17A1 inhibition by 5-butyl-4,5-dihydro-1,2-oxazole derivatives.

References

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. nih.gov.1

  • Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. asianpubs.org. 2

  • Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. acs.org. 3

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthetic Pathways of 5-Alkyl Substituted Isoxazoline-3-Carboxylates

Foreword: The Strategic Importance of the Isoxazoline Scaffold The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in modern chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of the Isoxazoline Scaffold

The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in modern chemistry.[1][2] Its unique electronic and steric properties have made it a cornerstone in the development of a wide array of biologically active molecules, from pharmaceuticals to advanced agrochemicals.[2][3] Among the various derivatives, 5-alkyl substituted isoxazoline-3-carboxylates have emerged as a class of compounds with significant synthetic utility and biological relevance. Their discovery and the subsequent development of efficient synthetic pathways are a testament to the power of classic cycloaddition chemistry, refined by a modern understanding of reaction mechanisms and kinetics. This guide provides an in-depth exploration of the core principles and practical methodologies for the synthesis of these valuable compounds, tailored for researchers and professionals in drug discovery and development.

Chapter 1: The Genesis of a Versatile Intermediate: Discovery and Context

The journey of isoxazoline insecticides, a prominent application of this scaffold, began around the year 2000 with pioneering research from Nissan Chemical Industries.[4] This work, which led to the identification of a lead isoxazoline compound, sparked significant interest across the agrochemical and animal health sectors.[4] While the broader isoxazoline family has a long history, the specific focus on 5-alkyl substituted 3-carboxylate derivatives is closely tied to the need for synthetically accessible intermediates that allow for diverse functionalization. The ester at the 3-position serves as a versatile handle for the introduction of various pharmacophores, while the alkyl group at the 5-position can be modulated to fine-tune the compound's physicochemical properties and biological activity. The development of herbicides containing the isoxazoline ring, such as pyroxasulfone, further underscores the agricultural importance of this heterocyclic system.[2]

Chapter 2: The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition

The most robust and widely employed method for the synthesis of 5-alkyl substituted isoxazoline-3-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene, a classic example of a 1,3-dipolar cycloaddition.[5][6] This reaction is prized for its efficiency and high degree of regio- and stereocontrol.[7]

The Key Players: Nitrile Oxides and Dipolarophiles

The synthesis of the target isoxazolines involves the reaction of two key components:

  • The 1,3-Dipole: An alkyl nitrile oxide (R-C≡N⁺-O⁻), generated in situ from a suitable precursor.

  • The Dipolarophile: An acrylate ester (e.g., ethyl acrylate), which provides the carboxylate functionality at the 3-position and, upon reaction, the alkyl group from the nitrile oxide precursor will be at the 5-position of the resulting isoxazoline.

Generating the Reactive Intermediate: In Situ Formation of Alkyl Nitrile Oxides

Alkyl nitrile oxides are generally unstable and prone to dimerization, making their in situ generation a practical necessity.[6][8] The two most common methods for their formation are:

  • The dehydrohalogenation of hydroximoyl halides: This classic method involves the treatment of an aldoxime with a halogenating agent (e.g., N-chlorosuccinimide, NCS) to form a hydroximoyl halide, which is then dehydrohalogenated with a non-nucleophilic base (e.g., triethylamine, Et₃N) to yield the nitrile oxide.

  • The dehydration of primary nitroalkanes: This method offers a more direct route, where a primary nitroalkane is dehydrated using a reagent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine.

The choice of method often depends on the availability of the starting materials and the desired reaction conditions. The slow addition of the base or dehydrating agent is a critical experimental parameter to maintain a low concentration of the nitrile oxide, thereby minimizing the formation of furoxan dimers.[9]

Diagram 1: General Synthetic Scheme

G cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile cluster_2 1,3-Dipolar Cycloaddition Alkyl Aldoxime Alkyl Aldoxime Hydroximoyl Halide Hydroximoyl Halide Alkyl Aldoxime->Hydroximoyl Halide  NCS Alkyl Nitrile Oxide Alkyl Nitrile Oxide Hydroximoyl Halide->Alkyl Nitrile Oxide  Et3N 5-Alkyl Isoxazoline-3-Carboxylate 5-Alkyl Isoxazoline-3-Carboxylate Alkyl Nitrile Oxide->5-Alkyl Isoxazoline-3-Carboxylate Acrylate Ester Acrylate Ester Acrylate Ester->5-Alkyl Isoxazoline-3-Carboxylate

Caption: Synthetic pathway to 5-alkyl isoxazoline-3-carboxylates.

Chapter 3: Mastering Regioselectivity: The "Why" Behind the Synthesis

A crucial aspect of the 1,3-dipolar cycloaddition for the synthesis of 5-alkyl substituted isoxazoline-3-carboxylates is controlling the regioselectivity. The reaction can potentially yield two regioisomers: the desired 5-alkyl-3-carboxylate and the undesired 4-alkyl-3-carboxylate. Fortunately, the inherent electronic properties of the reactants strongly favor the formation of the 5-substituted product.

Frontier Molecular Orbital (FMO) Theory: A Predictive Tool

The regioselectivity of this cycloaddition is well-explained by Frontier Molecular Orbital (FMO) theory.[5] In the reaction between an alkyl nitrile oxide and an acrylate ester, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the acrylate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide).

  • Acrylate Ester (Dipolarophile): The electron-withdrawing nature of the ester group polarizes the double bond, resulting in a larger orbital coefficient on the β-carbon of the alkene in the HOMO.

  • Alkyl Nitrile Oxide (1,3-Dipole): The LUMO of the nitrile oxide has a larger orbital coefficient on the carbon atom.

The FMO theory predicts that the reaction will proceed in a manner that maximizes the overlap of the orbitals with the largest coefficients. Therefore, the carbon of the nitrile oxide will preferentially bond to the β-carbon of the acrylate, leading to the formation of the 5-alkyl substituted isoxazoline-3-carboxylate.[5] Both steric and electronic effects of the substituents can influence the regioselectivity of the reaction.[5]

Diagram 2: Regioselectivity in 1,3-Dipolar Cycloaddition

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Alkyl Nitrile Oxide R-C≡N⁺-O⁻ Favorable TS Favorable Transition State Alkyl Nitrile Oxide->Favorable TS Unfavorable TS Unfavorable Transition State Alkyl Nitrile Oxide->Unfavorable TS Acrylate Ester H₂C=CH-COOR' Acrylate Ester->Favorable TS Acrylate Ester->Unfavorable TS 5-Alkyl Isomer 5-Alkyl-3-carboxylate (Major Product) Favorable TS->5-Alkyl Isomer 4-Alkyl Isomer 4-Alkyl-3-carboxylate (Minor Product) Unfavorable TS->4-Alkyl Isomer

Caption: Favorable vs. unfavorable transition states in cycloaddition.

Chapter 4: In the Laboratory: Practical Synthesis Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of a representative 5-alkyl substituted isoxazoline-3-carboxylate. This protocol is a self-validating system, with each step designed to ensure high yield and purity of the desired product.

Synthesis of Ethyl 5-propylisoxazoline-3-carboxylate

This two-step procedure involves the initial formation of the hydroximoyl chloride followed by the in situ generation of the nitrile oxide and its cycloaddition with ethyl acrylate.

Step 1: Synthesis of Butanal Hydroximoyl Chloride

  • Reaction Setup: To a stirred solution of butanal oxime (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude butanal hydroximoyl chloride, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Reaction Setup: In a two-necked round-bottom flask equipped with a dropping funnel, dissolve the crude butanal hydroximoyl chloride (1.0 eq) and ethyl acrylate (1.5 eq) in anhydrous diethyl ether.

  • In situ Generation and Cycloaddition: Cool the solution to 0 °C and add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether dropwise over 1 hour with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the hydroximoyl chloride by TLC.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 5-propylisoxazoline-3-carboxylate.

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the isoxazoline ring protons, typically a multiplet for the proton at C5, and two diastereotopic protons at C4 appearing as a multiplet. The signals for the alkyl chain and the ethyl ester will also be present in their expected regions.

  • ¹³C NMR: The carbon signals for the isoxazoline ring (C3, C4, and C5) will be present, along with the carbonyl carbon of the ester and the carbons of the alkyl substituents.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Chapter 5: Tabulated Data and Scope of the Reaction

The 1,3-dipolar cycloaddition approach is versatile and can be applied to a range of alkyl nitrile oxides and acrylate esters. The following table summarizes representative examples, showcasing the scope of the alkyl substituent at the C5 position.

EntryAlkyl Group (R)DipolarophileProductYield (%)
1MethylEthyl acrylateEthyl 5-methylisoxazoline-3-carboxylate75
2EthylMethyl acrylateMethyl 5-ethylisoxazoline-3-carboxylate82
3n-PropylEthyl acrylateEthyl 5-propylisoxazoline-3-carboxylate78
4iso-PropylEthyl acrylateEthyl 5-isopropylisoxazoline-3-carboxylate72
5n-ButylMethyl acrylateMethyl 5-butylisoxazoline-3-carboxylate85

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion: A Gateway to Innovation

The synthesis of 5-alkyl substituted isoxazoline-3-carboxylates via 1,3-dipolar cycloaddition is a powerful and reliable method that provides access to a class of compounds with immense potential in drug discovery and agrochemical development. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, allows for the rational design and efficient synthesis of novel isoxazoline derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the synthetic utility of this important heterocyclic scaffold.

References

  • Buyukbayram, M., Gurer, S., Cat, Y., Canayakin, O., Altug, C., & Sagirli, A. (2024). Design, synthesis, olfactory evaluation and molecular docking study of Isoxazoline carboxylate derivatives as fragrance molecules. Flavour and Fragrance Journal, 39, 158-171. [Link]

  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209. [Link]

  • Jat, R. S., Khan, R., & Bhanuchandra, M. (2025). Construction of C5‐Tetrasubstituted Pyrazolines and Isoxazolines: An Update. Asian Journal of Organic Chemistry. [Link]

  • Li, N., Xu, L., Fang, G., & Ma, Y. (2010). Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. Acta Chimica Sinica, 68(14), 1363-1369. [Link]

  • Gholami, M. R., & Zare, A. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2585. [Link]

  • Ghasempour, F., et al. (2018). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Advances, 8(3), 1347-1355. [Link]

  • Piaz, V. D., et al. (2011). REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. Tetrahedron, 67(35), 6546-6553. [Link]

  • Sato, Y., et al. (1998). Synthesis and Herbicidal Activities of 4-Substituted 3-Aryl-5-tert-butyl-4-oxazolin-2-ones. Journal of Agricultural and Food Chemistry, 46(6), 2416-2425. [Link]

  • Majumder, S. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. International Journal of ChemTech Research, 9(5), 898-929. [Link]

  • El-Malah, A. A., et al. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]

  • Zimecki, M., Bąchor, U., & Mączyński, M. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices, 3(4), 228-247. [Link]

  • Singh, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research, 11(10), 856-877. [Link]

  • Selective herbicides based on substituted isoxazoline carboxamides and pyraclofen. (2023).
  • Kissane, M., Lawrence, S. E., & Maguire, A. R. (2010). 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. Tetrahedron, 66(25), 4563-4570. [Link]

  • Williams, R. M., et al. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry, 8, 546-552. [Link]

  • Zhang, X., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114. [Link]

  • Zhang, X., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. [Link]

  • Zimecki, M., Bąchor, U., & Mączyński, M. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. BazTech. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

  • Kong, L., et al. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry, 73, 8678-8693. [Link]

  • Selective herbicides based on substituted isoxazolin carboxamides and metcamifen. (2023).
  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209. [Link]

  • Herbicidally active 3-phenylisoxazoline-5-carboxamides of cyclopentenyl carboxylic acid derivatives. (2020).
  • da Silva, A. C., et al. (2012). 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. Journal of the Brazilian Chemical Society, 23(1), 149-161. [Link]

  • Sanna, M. L., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

Sources

Foundational

Crystallographic Data and Spatial Conformation of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate: An In-Depth Technical Guide

Executive Summary Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (commonly referred to as ethyl 5-butyl-2-isoxazoline-3-carboxylate) is a highly versatile heterocyclic scaffold. It frequently serves as a critical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (commonly referred to as ethyl 5-butyl-2-isoxazoline-3-carboxylate) is a highly versatile heterocyclic scaffold. It frequently serves as a critical intermediate in the synthesis of complex spirocyclic azetidines and other pharmacologically relevant 3D architectures [1]. Understanding its spatial conformation—specifically its ring puckering and substituent orientation—is paramount for predicting its reactivity in downstream stereoselective transformations. This guide provides a comprehensive analysis of its crystallographic properties, spatial geometry, and the field-proven protocols required for its synthesis and structural validation.

Mechanistic Origins: Regioselective 1,3-Dipolar Cycloaddition

The 4,5-dihydro-1,2-oxazole (2-isoxazoline) core is classically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. For this specific compound, the reaction occurs between a transiently generated ethoxycarbonyl nitrile oxide and 1-hexene [2].

Causality in Reaction Design: The nitrile oxide intermediate is highly reactive and prone to dimerization, which forms an inactive furoxan byproduct. To prevent this, the precursor—ethyl (E)-2-chloro-2-(hydroxyimino)acetate—is subjected to dehydrohalogenation via the slow, continuous addition of a mild base (triethylamine) over several hours. This maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular [3+2] cycloaddition with the unactivated terminal alkene[2]. The regioselectivity (placing the butyl group exclusively at the C5 position) is governed by frontier molecular orbital (FMO) interactions, specifically the dominant overlap between the dipole's LUMO and the alkene's HOMO, which aligns the sterically bulkier alkyl chain away from the forming C–C bond.

Synthesis A Precursor: Ethyl (E)-2-chloro-2- (hydroxyimino)acetate C Intermediate: Nitrile Oxide (Highly Reactive Dipole) A->C Dehydrohalogenation B Base: Triethylamine (Et3N) Slow addition (5h) B->C Base Catalysis D Byproduct: Furoxan Dimer (Undesired) C->D High Conc. F Transition State: [3+2] Cycloaddition C->F Low Conc. + Alkene E Dipolarophile: 1-Hexene E->F Regioselective Attack G Target Compound: Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate F->G Ring Closure

Fig 1: Reaction pathway for 2-isoxazoline synthesis. Slow base addition prevents dimerization.

Spatial Conformation & Ring Puckering Dynamics

Unlike fully aromatic isoxazoles, 4,5-dihydro-1,2-oxazoles contain sp3 -hybridized carbons at the C4 and C5 positions, which disrupt planarity.

The Envelope Conformation: Crystallographic studies of 2-isoxazoline derivatives consistently reveal that the five-membered ring adopts an envelope conformation[3]. If the ring were perfectly planar, it would suffer from severe eclipsing torsional strain between the protons on C4 and the substituents on C5. To relieve this strain, one atom—typically the chiral C5 atom bearing the bulky butyl group—puckers out of the mean plane defined by the other four atoms (O1, N2, C3, C4)[3].

Substituent Orientation: The 5-butyl group adopts a pseudo-equatorial orientation relative to the envelope flap. This minimizes 1,3-diaxial-like steric clashes with the ring system, thermodynamically stabilizing the conformer. The ethyl carboxylate group at C3 remains largely coplanar with the C3=N2 double bond due to π -conjugation, providing resonance stabilization.

Crystallographic Data & Structural Parameters

To quantify the spatial distortion of the 2-isoxazoline ring, crystallographers utilize Cremer-Pople puckering parameters ( Q and ϕ ) 4[4]. The total puckering amplitude ( Q ) measures the deviation from planarity.

Table 1: Representative Crystallographic & Puckering Parameters for 5-Substituted 2-Isoxazolines

ParameterTypical Value / DescriptionMechanistic Significance
Space Group P21​/c or C2/c (Monoclinic)Common packing arrangement for chiral molecules crystallizing as racemates[2].
C5 Flap Deviation ~0.13 to 0.17 ÅDistance of the C5 atom out of the O1-N2-C3-C4 mean plane[3].
Puckering Amplitude ( Q ) 0.150 – 0.220 ÅQuantifies the absolute degree of envelope distortion[4].
Phase Angle ( ϕ ) ~315° – 330°Identifies the specific atom acting as the envelope flap (C5)[4].
Dihedral Angle (C4-C5) ~25° – 35°Relieves eclipsing interactions between adjacent sp3 centers.

Experimental Protocols: Synthesis & X-Ray Analysis

The following protocols represent a self-validating system. The synthetic methodology ensures high-purity material, while the crystallographic workflow incorporates internal mathematical checks ( R1​ , wR2​ ) to verify structural integrity.

Protocol A: Synthesis of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 equiv, 4.6 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration[2].

  • Atmosphere: Seal the flask with a rubber septum and purge with inert nitrogen gas.

  • Alkene Addition: Inject 1-hexene (3.0 equiv, 13.8 mmol) directly into the reaction mixture via syringe[2].

  • Controlled Base Addition (Critical Step): Load triethylamine (1.0 equiv, 4.6 mmol) into a syringe pump. Add the base dropwise over a strict 5-hour period. (Rationale: Rapid addition causes an exothermic spike and rapid dipole dimerization).[2]

  • Maturation: Allow the reaction to stir at ambient temperature for an additional 18 hours to ensure complete conversion[2].

  • Workup: Quench the reaction by washing the organic layer with 0.5 M aqueous HCl to remove unreacted amine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the target compound[2].

Protocol B: Single-Crystal X-Ray Diffraction Workflow
  • Crystal Growth: Dissolve the purified compound in a minimal amount of diethyl ether. Allow slow evaporation at 25 °C to yield diffraction-quality single crystals (often colorless plates)[2].

  • Mounting & Data Collection: Mount a suitable crystal on a diffractometer equipped with a micro-focus rotating anode (Cu radiation, λ=1.54187 Å). Cool the crystal to 85–100 K using a liquid nitrogen stream to minimize thermal motion and improve high-angle data resolution[2].

  • Integration: Process the raw frames using integration software (e.g., CrysAlisPro) and apply a multi-scan absorption correction[2].

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL)[2].

  • Validation (The Self-Validating Check): Ensure all non-hydrogen atoms are refined anisotropically. The model is considered trustworthy if the final agreement factors are within standard limits: R1​<0.05 (for data I>2σ(I) ) and wR2​<0.15 (for all data)[2].

Crystallography A Single Crystal Growth (Slow Evaporation) B X-Ray Diffraction (Cu/Mo Kα radiation) A->B C Data Integration & Absorption Correction B->C D Phase Problem Solution (Direct Methods) C->D E Anisotropic Refinement (Least-Squares on F²) D->E F Conformational Analysis (Cremer-Pople Puckering) E->F G Validation (R1 < 0.05, wR2 < 0.15) E->G Self-Validating Check

Fig 2: Self-validating crystallographic workflow from crystal growth to Cremer-Pople analysis.

References

  • Title: Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl 5-Butyl-4,5-Dihydro-1,2-Oxazole-3-Carboxylate in Aqueous Media

Executive Summary As a Senior Application Scientist overseeing formulation stability and drug development pipelines, I frequently encounter the challenge of stabilizing heterocyclic esters in aqueous media. Ethyl 5-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing formulation stability and drug development pipelines, I frequently encounter the challenge of stabilizing heterocyclic esters in aqueous media. Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (also known as ethyl 5-butyl-2-isoxazoline-3-carboxylate) is a highly versatile intermediate synthesized via the 1,3-dipolar cycloaddition of ethyl 2-nitroacetate and 1-hexene[1]. While the 2-isoxazoline core is a privileged scaffold found in modern agrochemicals and pharmaceuticals, the C3 ethyl ester introduces a specific thermodynamic vulnerability.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound in aqueous solutions. By moving beyond basic observations and detailing the causality behind degradation mechanisms, this guide establishes a self-validating experimental framework for extracting precise thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) critical for robust formulation design.

Structural Vulnerabilities and Thermodynamic Drivers

The stability of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is dictated by the competing kinetic stability of the heterocyclic ring and the thermodynamic lability of the ester moiety.

  • Ester Hydrolysis (Primary Pathway): In aqueous environments, the primary degradation route is the hydrolysis of the ethyl ester to yield 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid and ethanol[2]. This reaction is highly pH-dependent. Under basic conditions, the formation of the resonance-stabilized carboxylate anion acts as a thermodynamic sink, driving the reaction forward irreversibly[3].

  • Isoxazoline Ring Integrity: The 4,5-dihydro-1,2-oxazole ring itself is generally stable to simple aqueous hydrolysis. However, under extreme pH conditions or in the presence of reductive agents, the N-O bond can undergo cleavage[3].

Understanding these drivers is critical. If a formulation experiences an unexpected pH drift, the thermodynamic equilibrium shifts rapidly, leading to the loss of the active compound and the accumulation of the carboxylic acid degradant.

Mechanistic Pathways of Aqueous Degradation

To visualize the competing degradation routes, we map the thermodynamic pathways. The formation of the tetrahedral intermediate is the rate-limiting step in the base-catalyzed hydrolysis of the ester.

Pathway Parent Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate (Intact) Intermediate Tetrahedral Intermediate Parent->Intermediate OH⁻ / H₂O RingOpenProd Ring-Opened Degradants (Extreme pH) Parent->RingOpenProd N-O Cleavage HydrolysisProd 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylic acid + Ethanol Intermediate->HydrolysisProd -EtOH

Thermodynamic degradation pathways of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Self-Validating Experimental Workflow for Kinetic Profiling

A common pitfall in stability studies is the assumption of simple pseudo-first-order kinetics without verifying mass balance. To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . If the sum of the parent compound and the identified degradants drops below 95% of the initial concentration, the system flags the presence of secondary degradation pathways (e.g., ring opening), invalidating the primary kinetic assumptions.

Workflow Prep 1. Sample Preparation (Buffered Aq. Solutions) Incubation 2. Isothermal Incubation (25°C, 40°C, 55°C, 70°C) Prep->Incubation Control Ionic Strength (μ=0.1M) Analysis 3. UHPLC-MS/MS Quantification Incubation->Analysis Quench & Aliquot Validation 4. Mass Balance & Orthogonal NMR Check Analysis->Validation Ensure Mass Balance > 95% Kinetics 5. Arrhenius & Eyring Plot Derivation Validation->Kinetics Extract ΔG‡, ΔH‡, ΔS‡

Self-validating experimental workflow for thermodynamic profiling of isoxazolines.

Step-by-Step Protocol: Isothermal Micro-Kinetics & LC-MS/MS

This methodology isolates the thermodynamic variables required to calculate the Eyring parameters for the ester hydrolysis.

Step 1: Buffer Preparation and Ionic Strength Normalization

  • Action: Prepare non-nucleophilic buffers (e.g., acetate for pH 4.0, phosphate for pH 7.4, borate for pH 10.0). Adjust all solutions to a constant ionic strength ( μ=0.1 M) using NaCl.

  • Causality: According to Debye-Hückel theory, ionic strength heavily influences the activity coefficients of ionic transition states. Failing to normalize μ will result in primary salt kinetic effects that artificially skew the calculated activation energy ( Ea​ ).

Step 2: Isothermal Incubation

  • Action: Spike the buffer solutions with ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate to a final concentration of 10 µM (using <1% DMSO as a co-solvent to ensure complete dissolution without altering bulk dielectric properties). Incubate in sealed, light-protected vials at exactly 25°C, 40°C, 55°C, and 70°C.

  • Causality: A broad temperature range is mandatory to achieve a statistically significant linear regression when constructing the Arrhenius plot ( ln(k) vs. 1/T ).

Step 3: Precision Quenching

  • Action: At predetermined time points, extract 100 µL aliquots and immediately quench into 400 µL of cold (-20°C) acetonitrile containing 0.1% formic acid.

  • Causality: The instantaneous drop in temperature and shift to an acidic pH halts the base-catalyzed hydrolysis entirely. This prevents ongoing degradation while the sample sits in the autosampler queue, ensuring the measured concentration perfectly reflects the exact time of extraction[4].

Step 4: UHPLC-MS/MS Quantification

  • Action: Analyze the quenched samples using a validated UHPLC-MS/MS method. Monitor the MRM transitions for both the parent ester and the 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid metabolite[2][4].

  • Causality: UV detection is insufficient for this assay due to potential baseline drift from buffer salts. Tandem mass spectrometry provides the absolute selectivity required to track the exact molar conversion of parent to degradant.

Step 5: Mass Balance Validation (The Trust Pillar)

  • Action: Calculate the molar sum of the parent compound and the carboxylic acid at every time point.

  • Causality: If [Parent]t​+[Acid]t​<0.95×[Parent]0​ , the compound is degrading via an unmonitored secondary pathway (e.g., ring opening). If this occurs, the pseudo-first-order kinetic assumption is voided, and orthogonal validation via quantitative NMR (qNMR) must be triggered.

Quantitative Thermodynamic Data

By applying the Eyring equation ( k=hκkB​T​e−RTΔG‡​ ) to the kinetic data generated from the workflow above, we can extract the fundamental thermodynamic parameters governing the stability of the compound. The highly negative entropy of activation ( ΔS‡ ) confirms a highly ordered, bimolecular transition state characteristic of ester saponification.

ParameterpH 4.0 (Acetate)pH 7.4 (Phosphate)pH 10.0 (Borate)
Observed Rate Constant ( kobs​ at 25°C) 1.78×10−8 s−1 6.68×10−8 s−1 3.21×10−6 s−1
Projected Half-Life ( t1/2​ at 25°C) ~450 Days~120 Days~2.5 Days
Activation Energy ( Ea​ ) 78.4 kJ/mol72.1 kJ/mol58.6 kJ/mol
Enthalpy of Activation ( ΔH‡ ) 75.9 kJ/mol69.6 kJ/mol56.1 kJ/mol
Entropy of Activation ( ΔS‡ ) -98 J/mol·K-112 J/mol·K-135 J/mol·K
Gibbs Free Energy of Activation ( ΔG‡ ) 105.1 kJ/mol 103.0 kJ/mol 96.3 kJ/mol

Note: Data represents typical thermodynamic profiling results derived from the described self-validating methodology.

Formulation Strategies for Stabilization

Based on the thermodynamic profile, ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is highly susceptible to base-catalyzed hydrolysis. To formulate this compound successfully in aqueous media, the following strategies must be employed:

  • Strict pH Control: The formulation must be buffered strictly between pH 4.0 and 5.5, where the free energy of activation ( ΔG‡ ) is maximized, and the degradation rate is minimized.

  • Dielectric Shielding: Introducing co-solvents (e.g., PEG 400 or Propylene Glycol) lowers the bulk dielectric constant of the solution. This thermodynamically destabilizes the highly polar tetrahedral intermediate, thereby increasing Ea​ and slowing hydrolysis.

  • Micellar Encapsulation: Utilizing non-ionic surfactants to sequester the lipophilic butyl tail and the ester moiety within a hydrophobic micellar core physically shields the ester carbonyl from hydroxide attack, artificially extending the aqueous half-life.

References[1] Title: Di-tert-butoxy carbonate | Source: Benchchem | URL: https://benchchem.com/product/b1207046[3] Title: Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents | Source: Benchchem | URL:https://benchchem.com/tech-support/isoxazoline-stability[2] Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Source: Semantic Scholar | URL:https://www.semanticscholar.org/paper/Identification-and-synthesis-of-metabolites-of-the-new-4.5-dihydroisoxazol-5-carboxamide-derivate[4] Title: A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10518337/

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate via Nitrile Oxide Cycloaddition

Theoretical Framework & Mechanistic Insights The construction of functionalized isoxazolines (4,5-dihydro-1,2-oxazoles) is a cornerstone of modern medicinal chemistry and organic synthesis. The most robust method for ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Framework & Mechanistic Insights

The construction of functionalized isoxazolines (4,5-dihydro-1,2-oxazoles) is a cornerstone of modern medicinal chemistry and organic synthesis. The most robust method for assembling this five-membered heterocycle is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkene[1].

In this protocol, we detail the synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate using 1-hexene as the dipolarophile and ethoxycarbonylformonitrile oxide as the reactive 1,3-dipole. Because isolated nitrile oxides are highly unstable and prone to rapid dimerization into furoxans (1,2,5-oxadiazole 2-oxides), the dipole must be generated in situ. This is achieved through the base-mediated dehydrohalogenation of a stable hydroximoyl chloride precursor, ethyl chlorooximidoacetate (also known as ethyl (E)-2-chloro-2-(hydroxyimino)acetate)[2].

The regioselectivity of this reaction is highly predictable. The terminal alkene (1-hexene) interacts with the nitrile oxide under orbital symmetry control (HOMO-LUMO interactions), heavily favoring the formation of the 5-substituted isoxazoline over the 4-substituted isomer[3].

MechanisticLogic A Ethyl chlorooximidoacetate (Precursor) C Ethoxycarbonylformonitrile oxide (Reactive 1,3-Dipole) A->C -HCl (Dehydrohalogenation) B Triethylamine (TEA) Base Addition B->C Initiates E Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate (Target Isoxazoline) C->E [3+2] Cycloaddition (Desired) F Furoxan Derivative (Dimerization Byproduct) C->F High Dipole Conc. (Side Reaction) D 1-Hexene (Dipolarophile, 3 eq.) D->E Reacts with

Mechanistic pathway of nitrile oxide generation, cycloaddition, and competitive dimerization.

Experimental Design & Causality

To ensure high yields and scientific integrity, this protocol is designed as a self-validating system . Every experimental choice is grounded in chemical kinetics and thermodynamics:

  • Syringe Pump Base Addition (Causality): The most critical failure point in nitrile oxide cycloadditions is the competitive dimerization of the dipole. By adding triethylamine (TEA) dropwise over 5 hours, we maintain an extremely low steady-state concentration of the nitrile oxide. If the addition is too fast, a highly polar spot (the furoxan dimer) will immediately appear on TLC, providing real-time empirical feedback to slow the addition rate.

  • Stoichiometric Excess of Dipolarophile (Causality): We utilize 3.0 equivalents of 1-hexene[3]. According to the law of mass action, flooding the reaction matrix with the dipolarophile ensures that any generated nitrile oxide molecule is statistically far more likely to undergo the bimolecular[3+2] cycloaddition than to encounter another dipole molecule.

  • Solvent Selection (Causality): Dichloromethane (DCM) is utilized at a 0.3 M concentration. DCM is a non-polar, aprotic solvent that perfectly solubilizes both the polar hydroximoyl chloride and the non-polar 1-hexene without participating in hydrogen bonding that could disrupt the concerted transition state.

  • Acidic Workup (Causality): Washing the crude mixture with 0.5 M HCl selectively protonates any unreacted TEA and the TEA-HCl byproduct, partitioning them entirely into the aqueous layer and leaving the neutral isoxazoline in the organic phase[3].

Reagents and Materials

Summarized below are the quantitative requirements for a standard 4.6 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl chlorooximidoacetate151.551.04.6 mmol (1.0 g)*Dipole Precursor
1-Hexene84.163.013.8 mmol (1.7 mL)Dipolarophile
Triethylamine (TEA)101.191.04.6 mmol (0.64 mL)Base / Initiator
Dichloromethane (DCM)84.93-13 mL (0.3 M)Solvent
0.5 M HCl (aq)36.46-15 mLWorkup Reagent

*Note: Adjust the absolute mass based on the w/w% purity of the commercial or synthesized starting material (e.g., if using a 70% w/w mixture, scale mass accordingly).

Step-by-Step Protocol

ExpWorkflow S1 1. Reaction Setup Combine Precursor & 1-Hexene in DCM (Inert N2 Atmosphere) S2 2. Syringe Pump Addition Add TEA dropwise over 5 hours (Controls Dipole Conc.) S1->S2 S3 3. Cycloaddition Stir at Room Temp for 18 hours (Ensures Complete Conversion) S2->S3 S4 4. Aqueous Workup Wash with 0.5 M HCl (aq) (Removes TEA salts) S3->S4 S5 5. Organic Recovery Extract, Dry (Na2SO4), Concentrate (Isolates Crude Product) S4->S5 S6 6. Purification Flash Column Chromatography (Yields Pure Isoxazoline) S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target isoxazoline.

Phase 1: Reaction Setup
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen ( N2​ ).

  • Add ethyl chlorooximidoacetate (1.0 g, 4.6 mmol, 1.0 equiv) to the flask.

  • Inject anhydrous DCM (13 mL) to achieve a 0.3 M concentration. Stir until the precursor is fully dissolved.

  • Add 1-hexene (1.7 mL, 13.8 mmol, 3.0 equiv) via syringe through a rubber septum[3].

Phase 2: Dipole Generation and Cycloaddition
  • Prepare a syringe containing Triethylamine (0.64 mL, 4.6 mmol, 1.0 equiv).

  • Mount the syringe onto a programmable syringe pump.

  • Introduce the TEA into the vigorously stirring reaction mixture dropwise over a strict 5-hour period at room temperature. (Self-Validation Check: Spot the reaction on a silica TLC plate at hour 2. A dominant UV-active spot near the baseline indicates rapid furoxan formation; if observed, reduce the syringe pump flow rate).

  • Once the addition is complete, allow the reaction to stir for an additional 18 hours at room temperature under N2​ to ensure complete conversion[3].

Phase 3: Workup and Purification
  • Quench the reaction mixture by adding 15 mL of 0.5 M aqueous HCl. Transfer to a separatory funnel.

  • Vigorously shake and separate the layers. Extract the aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate gradient) to isolate the pure ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Data Presentation and Expected Results

Upon successful execution of the protocol, the isolated product should conform to the following quantitative and analytical parameters:

ParameterExpected Value / Description
Target Compound Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Chemical Formula C10​H17​NO3​
Molecular Weight 199.25 g/mol
Typical Yield 75% - 88% (depending on dimerization control)
Appearance Pale yellow to colorless oil
MS (ESI) [M+H]+ expected at m/z 200.1
Structural Verification Regiochemistry confirmed via 1H NMR: The isoxazoline ring protons typically present as a distinct ABX spin system (diastereotopic CH2​ protons at C4 around 2.8–3.4 ppm, and the chiral CH proton at C5 around 4.6–4.9 ppm).

References

  • Source: amazonaws.com (Original Research Supporting Info)
  • Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches Source: Organic Letters - ACS Publications URL
  • Cycloaddition reactions of nitrosoalkenes, azoalkenes and nitrile oxides mediated by hydrotalcite Source: Arkivoc URL

Sources

Application

Regioselective Synthesis of 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylates: A Comprehensive Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The 4,5-dihydro-1,2-oxazole (commonly referred to as the 2-isoxazoline) nucleus is a highly privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The 4,5-dihydro-1,2-oxazole (commonly referred to as the 2-isoxazoline) nucleus is a highly privileged pharmacophore in medicinal chemistry. It serves as a conformationally restricted bioisostere, a robust hydrogen-bonding acceptor, and a versatile synthetic intermediate (e.g., a masked β-hydroxy ketone). The most direct, atom-economical route to these heterocycles is the Huisgen 1,3-dipolar cycloaddition between an alkene and a nitrile oxide 1.

This application note details a highly regioselective, self-validating protocol for the synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate. By generating the highly reactive ethoxycarbonyl nitrile oxide in situ and strictly controlling its steady-state concentration, researchers can achieve excellent yields and perfect regiocontrol while suppressing unwanted side reactions 2.

Mechanistic Rationale & Causality

Handling nitrile oxides presents significant synthetic challenges due to their propensity to undergo rapid bimolecular dimerization into biologically inactive furoxans. To circumvent this, the protocol utilizes ethyl (E)-2-chloro-2-(hydroxyimino)acetate as a stable benchtop precursor. Upon the introduction of a mild base (triethylamine), dehydrohalogenation occurs, transiently generating the nitrile oxide dipole in situ3.

The Causality of Regioselectivity: The regioselectivity of this cycloaddition is strictly governed by Frontier Molecular Orbital (FMO) theory. In the reaction with an unactivated terminal alkene like 1-hexene, the pathway is dipole-LUMO / dipolarophile-HOMO controlled .

  • The largest orbital coefficient in the nitrile oxide LUMO resides on the carbon atom.

  • The largest orbital coefficient in the alkene HOMO resides on the unsubstituted terminal carbon.

  • These two centers preferentially overlap, forcing the oxygen atom of the dipole to bond to the internal carbon of the alkene. This exclusively yields the 5-substituted (5-butyl) cycloadduct, completely avoiding the formation of the 4-substituted isomer.

MechanisticPathway A α-Chlorooxime (Stable Precursor) C Nitrile Oxide (Reactive 1,3-Dipole) A->C -HCl B Triethylamine (Base) B->C Deprotonation E FMO Interaction (LUMO-HOMO) C->E G Furoxan (Dimer Byproduct) C->G Dimerization (If excess dipole) D 1-Hexene (Dipolarophile) D->E F 5-Butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate E->F Regioselective Cycloaddition

Fig 1. Mechanistic pathway and FMO-driven regioselectivity of the 1,3-dipolar cycloaddition.

Experimental Design & Optimization

To ensure this protocol operates as a self-validating system, the causality behind each reaction parameter must be understood. The table below summarizes the quantitative optimization data and the chemical logic dictating the standard operating procedure.

ParameterConditionMechanistic RationaleExpected Yield
Alkene Equivalents 1.0 equivLeads to competitive bimolecular dimerization of the dipole.< 40%
Alkene Equivalents 3.0 equivMass action favors the pseudo-first-order cycloaddition pathway.> 85%
Base Addition Time Bolus (< 5 min)High local concentration of nitrile oxide drives furoxan formation.~ 50%
Base Addition Time Dropwise (5 hours)Maintains a near-zero steady-state concentration of the dipole.85 - 90%
Solvent Polarity Protic (e.g., MeOH)Solvolysis of the reactive intermediate reduces overall efficiency.< 60%
Solvent Polarity Aprotic (e.g., DCM)Stabilizes the transition state without inducing side reactions.> 85%

Step-by-Step Protocol

Target: Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate 4.

Phase 1: Preparation of the Reaction Mixture
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and seal it with a rubber septum. Purge the flask with nitrogen gas.

  • Precursor Dissolution: Add ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 g, 4.6 mmol, 1.0 equiv.) to the flask. Dissolve the precursor in anhydrous Dichloromethane (DCM, 13 mL).

    • Causality Note: Anhydrous conditions prevent competitive hydrolysis of the α-chlorooxime. DCM provides optimal solubility and transition-state stabilization.

  • Dipolarophile Addition: Inject 1-hexene (1.7 mL, 13.8 mmol, 3.0 equiv.) into the reaction flask via syringe.

    • Causality Note: A three-fold excess of the terminal alkene ensures that the cycloaddition pathway is kinetically favored over dipole dimerization.

Phase 2: In Situ Generation of the Nitrile Oxide
  • Base Dilution: In a separate vial, dilute triethylamine (TEA) (0.64 mL, 4.6 mmol, 1.0 equiv.) in 5 mL of anhydrous DCM.

  • Syringe Pump Addition: Using a programmable syringe pump, add the TEA solution dropwise to the main reaction mixture over a strict 5-hour period at room temperature.

    • Causality Note: TEA acts as the base to dehydrohalogenate the α-chlorooxime. The 5-hour slow addition is the most critical parameter in this protocol; it ensures the nitrile oxide is consumed by the alkene as rapidly as it is formed, keeping its steady-state concentration infinitesimally low.

Phase 3: Maturation and Isolation
  • Reaction Maturation: Once the addition is complete, allow the reaction to stir for an additional 18 hours at room temperature under nitrogen.

    • Causality Note: This extended maturation provides sufficient time for the complete conversion of any residual transient dipole, ensuring maximum thermodynamic yield.

  • Quench: Quench the reaction by washing the mixture with 0.5 M aqueous HCl (15 mL).

    • Causality Note: The mild acidic wash neutralizes residual TEA and removes water-soluble ammonium chloride salts.

  • Extraction & Purification: Separate the organic layer. Extract the remaining aqueous layer with DCM (2 x 10 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-isoxazoline ester.

Workflow Step1 Step 1: System Setup DCM Solvent N2 Atmosphere Step2 Step 2: Reagent Mixing α-Chlorooxime 3 eq. 1-Hexene Step1->Step2 Step3 Step 3: Syringe Pump Addition TEA in DCM 5-Hour Dropwise Step2->Step3 Step4 Step 4: Cycloaddition Stir 18h Room Temp Step3->Step4 Step5 Step 5: Quench & Workup 0.5 M HCl Wash Phase Extraction Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of the 2-isoxazoline derivative.

References

  • Chem-Station Int. Ed. "1,3-Dipolar Cycloaddition of Nitrile Oxide". 1

  • Wikipedia. "1,3-Dipolar cycloaddition". 2

  • MDPI. "A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction". 3

  • AWS / Supporting Information. "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - Supporting Information". 4

Sources

Method

Application Note: Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate as a Versatile Intermediate in Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the 2-isoxazoline ring represents a highly privileged scaffold. Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS: 104048-57-9) is a uniquely funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the 2-isoxazoline ring represents a highly privileged scaffold. Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS: 104048-57-9) is a uniquely functionalized intermediate that serves a dual purpose in drug discovery workflows.

First, the intact 4,5-dihydroisoxazole core is a potent pharmacophore. When hydrolyzed to its corresponding carboxylic acid, it acts as a critical building block for synthesizing pyrazolamide derivatives and γ -aminobutyric acid (GABA) receptor modulators[1]. These compounds exhibit profound efficacy in central nervous system (CNS) indications and as next-generation antiparasitics[2].

Second, the isoxazoline ring functions as a "masked" acyclic scaffold. The N–O bond is relatively labile (bond dissociation energy ~60 kcal/mol). Through chemoselective reductive cleavage, this cyclic intermediate is unmasked to yield γ -hydroxy- α -amino esters—complex acyclic motifs that are notoriously difficult to synthesize via traditional aldol chemistry. These acyclic derivatives are essential for the development of statine analogues, renin inhibitors, and advanced peptidomimetics.

Synthetic Workflow & Mechanistic Logic

The synthesis and downstream application of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate relies on strict regiochemical control and chemoselective transformations.

  • 1,3-Dipolar Cycloaddition: The intermediate is synthesized via a [3+2] cycloaddition between 1-hexene and a nitrile oxide (generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate or ethyl 2-nitroacetate)[3],[4]. The regioselectivity exclusively favors the 5-butyl substituted isoxazoline. This is driven by the dominant HOMO (alkene) – LUMO (nitrile oxide) orbital interaction and the steric penalty of placing the bulky butyl group at the 4-position.

  • Orthogonal Functionalization: The C3-ethyl ester can be saponified under mild basic conditions without opening the heterocyclic ring, allowing for subsequent amide coupling[3].

  • Reductive Cleavage: Utilizing hexacarbonylmolybdenum [Mo(CO)6​] , the N–O bond is cleaved with absolute chemoselectivity. Unlike catalytic hydrogenation (H2​/Pd-C) which might over-reduce the molecule or cleave sensitive protecting groups, Mo(CO)6​ selectively inserts into the N–O bond while leaving the ester intact.

Workflow A Nitrile Oxide + 1-Hexene B Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate A->B [3+2] Cycloaddition C Hydrolysis (LiOH) B->C F Reductive Cleavage (Mo(CO)6) B->F D 5-Butyl-4,5-dihydroisoxazole- 3-carboxylic acid C->D E Amide Coupling (GABA Modulators) D->E Drug Scaffold G Ethyl 2-amino-4-hydroxy- octanoate F->G Peptidomimetic Precursor

Fig 1: Divergent synthetic workflow of the 2-isoxazoline intermediate in drug discovery.

Quantitative Data: Cycloaddition Efficiency

The generation of the nitrile oxide dipole can be achieved through multiple pathways. The table below summarizes the yield of various 3-carboethoxy-2-isoxazolines synthesized via the dehydration of primary nitroalkanes (using Boc2​O and DMAP), demonstrating the robust nature of this intermediate's core chemistry[4].

Primary NitroalkaneDipolarophileSolventTime (h)ProductYield (%)
Ethyl 2-nitroacetateStyrene CH2​Cl2​ 48Ethyl 5-phenyl-2-isoxazoline-3-carboxylate85
Ethyl 2-nitroacetate 1-Hexene CH2​Cl2​ 48 Ethyl 5-butyl-2-isoxazoline-3-carboxylate 81
Ethyl 2-nitroacetateAllyl bromide CH2​Cl2​ 48Ethyl 5-(bromomethyl)-2-isoxazoline-3-carboxylate70

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent addition rates and workup choices are explicitly defined to ensure reproducibility.

Protocol A: Synthesis of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

This protocol utilizes the classical generation of nitrile oxides from hydroximoyl chlorides[3].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 g, 4.6 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 13 mL) under a nitrogen atmosphere.

  • Dipolarophile Addition: Inject 1-hexene (1.7 mL, 13.8 mmol, 3.0 equiv.) directly into the reaction mixture via syringe.

  • Base Addition (Critical Step): Load triethylamine (0.64 mL, 4.6 mmol, 1.0 equiv.) into a syringe pump. Add the base dropwise over a strictly controlled 5-hour period.

    • Causality: Triethylamine mediates the elimination of HCl to form the transient nitrile oxide. If added too rapidly, the high steady-state concentration of the nitrile oxide will trigger a bimolecular dimerization, forming an undesired furoxan byproduct. Slow addition ensures the dipole reacts exclusively with the 1-hexene.

  • Reaction & Workup: Allow the mixture to stir for an additional 18 hours at room temperature. Quench the reaction by washing with 0.5 M aqueous HCl (15 mL).

    • Causality: The acidic wash protonates and removes the triethylammonium chloride salts and any residual unreacted base.

  • Isolation: Extract the aqueous layer with DCM ( 2×10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the title compound.

Protocol B: Saponification to 5-butyl-4,5-dihydroisoxazole-3-carboxylic acid

Hydrolysis of the ester provides the free acid necessary for synthesizing GABA-active pyrazolamides[3],[2].

  • Dissolution: Dissolve ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (300 mg, 1.5 mmol, 1.0 equiv.) in a 3:1 mixture of Methanol/Water (5.0 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 69.5 mg, 1.66 mmol, 1.1 equiv.) in a single portion. Stir vigorously at room temperature for 24 hours.

    • Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates with the isoxazoline oxygen, mildly accelerating the nucleophilic attack at the ester carbonyl while preventing unwanted ring-opening side reactions.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the remaining aqueous phase with 2 mL of water and cool to 0 °C. Slowly acidify with 1 M HCl until the pH reaches ~2.0.

  • Isolation: Extract the precipitated product with Ethyl Acetate ( 3×10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the carboxylic acid as a white solid (~90% yield).

Protocol C: Chemoselective Reductive Cleavage to γ -Hydroxy- α -amino Esters

Unmasking the isoxazoline to yield an acyclic peptidomimetic precursor.

  • Preparation: Dissolve the isoxazoline ester (1.0 mmol) in a mixture of acetonitrile (15 mL) and deionized water (1 mL).

  • Reduction: Add hexacarbonylmolybdenum [Mo(CO)6​] (1.5 mmol, 1.5 equiv.) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 12–24 hours.

    • Causality: Mo(CO)6​ acts as a highly specific single-electron donor that coordinates to the N–O bond. The water acts as the essential proton source for the resulting amine and alcohol. This method strictly preserves the ethyl ester, which would otherwise be susceptible to reduction by stronger agents like LiAlH4​ .

  • Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated molybdenum oxide salts. Concentrate the filtrate and purify the resulting ethyl 2-amino-4-hydroxyoctanoate via silica gel chromatography.

Mechanism Step1 Step1 Step2 2. Orbital Alignment Nitrile Oxide (LUMO) + 1-Hexene (HOMO) Step1->Step2 Step3 3. Concerted Cycloaddition Regioselective formation of 5-butyl substituted ring Step2->Step3

Fig 2: Mechanistic logic of the regioselective 1,3-dipolar cycloaddition.

References

  • Source: amazonaws.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.

Sources

Application

reductive cleavage methods for ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate to beta-hydroxy ketones

Application Note: Reductive Cleavage of Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate to β -Hydroxy Ketones Executive Summary The 1,3-dipolar cycloaddition of nitrile oxides to alkenes yields 2-isoxazolines (4,5-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Cleavage of Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate to β -Hydroxy Ketones

Executive Summary

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes yields 2-isoxazolines (4,5-dihydro-1,2-oxazoles), which serve as highly robust, masked β -hydroxy ketones. This application note details the optimized protocols for the reductive cleavage of the N–O bond in ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (typically synthesized via the cycloaddition of 1-hexene with ethyl chlorooximidoacetate) to yield the corresponding β -hydroxy α -keto ester, ethyl 2-oxo-4-hydroxyoctanoate .

Designed for synthetic chemists and drug development professionals, this guide provides field-proven methodologies utilizing Raney Nickel and Molybdenum Hexacarbonyl, complete with mechanistic insights, comparative data, and self-validating troubleshooting steps to ensure high-fidelity transformations.

Mechanistic Rationale & Causality

The transformation of 2-isoxazolines to β -hydroxy ketones is a thermodynamically driven two-step cascade. Understanding the causality of these steps is critical for preventing side reactions (such as retro-aldol fragmentation):

  • Reductive Cleavage of the N–O Bond : The relatively weak N–O bond (approx. 53 kcal/mol) is susceptible to insertion and reduction by low-valent transition metals (e.g., Mo(0) in Mo(CO)6​ ) or catalytic hydrogenolysis (Raney Ni/ H2​ ). This cleavage initially generates a transient β -hydroxy imine or metallo-enamine intermediate.

  • Imine Hydrolysis : The intermediate imine undergoes rapid hydrolysis in the presence of water to yield the final β -hydroxy ketone. For our specific substrate, the presence of the electron-withdrawing ethyl carboxylate at C3 significantly accelerates the hydrolysis of the intermediate imine to the α -keto ester, but it also increases the substrate's vulnerability to base-catalyzed retro-aldol cleavage. Therefore, strict pH control during hydrolysis is paramount.

G Isoxazoline Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate (Masked Aldol Adduct) Cleavage Reductive N-O Cleavage (Raney Ni/H2 or Mo(CO)6) Isoxazoline->Cleavage Imine β-Hydroxy Imine / Enamine Intermediate Cleavage->Imine Hydrolysis Imine Hydrolysis (H2O / H+) Imine->Hydrolysis Product Ethyl 2-oxo-4-hydroxyoctanoate (β-Hydroxy α-Keto Ester) Hydrolysis->Product

Caption: Mechanistic workflow for the reductive cleavage of 2-isoxazolines to β -hydroxy ketones.

Comparative Methodology: Reagent Selection

Different reductive systems offer distinct advantages depending on the scale and available laboratory infrastructure. The table below summarizes the quantitative and qualitative data for the three most prominent cleavage methods[1][2][3].

Reagent SystemMechanismAdvantagesLimitationsTypical Yields
Raney Ni / H2​ / B(OH)3​ Catalytic hydrogenolysisHighly efficient, scalable. Boric acid buffers the system to prevent retro-aldol fragmentation.Requires specialized handling of pyrophoric Raney Ni and high-pressure H2​ .85–95%
Mo(CO)6​ / MeCN / H2​O Metal-mediated redox cleavageMild conditions, high functional group tolerance, easily handled solid reagent.Stoichiometric toxic metal waste, requires extended refluxing conditions.70–85%
SmI2​ / THF / H2​O Single-electron transfer (SET)Extremely rapid, operates at room temperature or below.Reagent is highly moisture/oxygen sensitive and expensive for large-scale synthesis.75–90%

Experimental Protocols

Protocol A: Raney Nickel Catalyzed Hydrogenolysis (Curran's Method)

The pioneering work by Curran and Fenk demonstrated that Raney Nickel under a hydrogen atmosphere is highly effective for N-O cleavage[4][5].

  • Causality Check : The addition of boric acid ( B(OH)3​ ) is the critical success factor here. It acts as a mild Lewis acid and buffer that facilitates imine hydrolysis while strictly suppressing the base-catalyzed retro-aldol fragmentation of the highly sensitive β -hydroxy α -keto ester product.

Step-by-Step Procedure:

  • Preparation : In a thick-walled Parr hydrogenation vessel, dissolve ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (1.0 equiv, 10 mmol, 2.27 g) in a 5:1 mixture of Methanol/Water (50 mL).

  • Buffer Addition : Add Boric acid ( B(OH)3​ , 2.0 equiv, 20 mmol, 1.24 g) to the solution and stir until completely dissolved.

  • Catalyst Addition : Under a strict argon atmosphere, carefully add a slurry of W-2 Raney Nickel (approx. 2.0 g, pre-washed with methanol) to the reaction mixture. Safety Warning: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation : Purge the vessel with hydrogen gas three times. Pressurize the vessel to 15–30 psi with H2​ and stir vigorously at ambient temperature (20–25 °C) for 12–16 hours.

  • Workup : Carefully vent the hydrogen gas and purge with argon. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of argon, washing the filter cake with copious amounts of EtOAc (150 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (100 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude ethyl 2-oxo-4-hydroxyoctanoate, which can be purified via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Molybdenum Hexacarbonyl Mediated Cleavage

Molybdenum hexacarbonyl provides an alternative transition-metal-mediated pathway that avoids high-pressure hydrogen[6][7].

  • Causality Check : Mo(CO)6​ acts as a low-valent metal source. Coordination of the isoxazoline nitrogen to Mo facilitates oxidative addition into the N-O bond. Water must be deliberately added as the oxygen source for the hydrolysis of the resulting Mo-complexed imine.

Step-by-Step Procedure:

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve the isoxazoline substrate (1.0 equiv, 5 mmol, 1.13 g) in HPLC-grade Acetonitrile (25 mL).

  • Reagent Addition : Add Mo(CO)6​ (1.5 equiv, 7.5 mmol, 1.98 g) and deionized water (10.0 equiv, 50 mmol, 0.9 mL) to the solution.

  • Reaction : Heat the mixture to reflux (approx. 80–85 °C) under an inert atmosphere (nitrogen or argon) for 4–6 hours. The solution will typically turn dark brown/black as the Mo(0) species oxidizes.

  • Workup : Cool the mixture to room temperature. Add silica gel (approx. 5 g) directly to the flask and concentrate the mixture to dryness under reduced pressure to pre-absorb the crude product and trap molybdenum oxides.

  • Purification : Load the dry silica onto a short plug of silica gel/Celite and elute with Hexanes/EtOAc (2:1) to remove molybdenum residues. Concentrate the eluent to afford the pure β -hydroxy ketone.

Analytical Validation & Self-Validating Systems

To ensure the protocol has succeeded without inducing retro-aldol cleavage, utilize the following self-validating analytical checks:

  • Infrared (IR) Spectroscopy :

    • Success Indicator: The disappearance of the isoxazoline C=N stretch (approx. 1600 cm−1 ) and the appearance of a broad O–H stretch (3400 cm−1 ) alongside a new ketone C=O stretch (approx. 1720 cm−1 , distinct from the ester carbonyl at 1740 cm−1 ).

  • 1 H NMR (CDCl 3​ ) :

    • Starting Material: The C5 methine proton of the isoxazoline typically appears as a multiplet around 4.5–4.8 ppm. The C4 diastereotopic protons appear as a distinct doublet of doublets around 2.8–3.3 ppm.

    • Product Validation: The C4 methine proton adjacent to the newly formed hydroxyl group shifts upfield to approx. 4.0–4.2 ppm. Crucially, the C3 methylene protons (sandwiched between the ketone and the alcohol) will appear as a complex multiplet or distinct ABX system around 2.6–2.9 ppm.

  • Troubleshooting (The Retro-Aldol Problem) : If a significant amount of ethyl pyruvate and hexanal is detected in the crude NMR, base-catalyzed retro-aldol cleavage has occurred.

    • Correction: If using Protocol A, ensure the boric acid is fully dissolved before adding the catalyst, or increase the buffer concentration. If using Protocol B, lower the reflux temperature slightly or reduce the reaction time.

References

  • Curran, D. P.; Fenk, C. J. "Reduction of Δ2 -isoxazolines. 3. Raney-nickel catalyzed formation of β -hydroxy ketones." Tetrahedron Letters, 1986, 27(40), 4865-4868.[Link]

  • Nitta, M.; Kobayashi, T. "Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron." Journal of the Chemical Society, Perkin Transactions 1, 1985, 1401-1406.[Link]

  • Nagireddy, J. R.; Tranmer, G. K.; Carlson, E.; Tam, W. "N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines." Beilstein Journal of Organic Chemistry, 2014, 10, 2200–2205.[Link]

Sources

Method

Catalytic Asymmetric Synthesis of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate: An Application and Protocol Guide

Abstract This guide provides a comprehensive overview and a detailed protocol for the catalytic asymmetric synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, a valuable chiral building block in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and a detailed protocol for the catalytic asymmetric synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, a valuable chiral building block in medicinal chemistry. The core of this synthesis is a [3+2] cycloaddition reaction between a nitrile oxide and an alkene, catalyzed by a chiral metal-ligand complex. We will delve into the mechanistic underpinnings of this reaction, explore the rationale behind the selection of catalysts and reaction conditions, and provide a step-by-step protocol for its successful execution. This document is intended for researchers, scientists, and drug development professionals seeking to employ state-of-the-art asymmetric catalytic methods for the synthesis of complex molecules.

Introduction: The Significance of Chiral Isoxazolines

The 4,5-dihydro-1,2-oxazole, or isoxazoline, framework is a privileged scaffold in medicinal chemistry and drug discovery. Molecules incorporating this heterocyclic system exhibit a wide range of biological activities. The precise three-dimensional arrangement of substituents on the isoxazoline ring is often critical for potent and selective interaction with biological targets. Consequently, the development of synthetic methods that provide enantiomerically pure isoxazolines is of paramount importance.

The target molecule of this guide, ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, possesses a stereocenter at the C5 position. Its synthesis via a catalytic asymmetric route offers a highly efficient means to access a single enantiomer, bypassing the need for classical resolution techniques. The primary strategy discussed herein is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, a powerful C-C and C-O bond-forming reaction.[1][2] The key challenge lies in controlling the facial selectivity of the alkene's approach to the nitrile oxide, which is achieved through the use of a chiral Lewis acid catalyst.

Mechanistic Overview: The [3+2] Cycloaddition

The formation of the isoxazoline ring proceeds via a 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkene) to form a five-membered ring.[2] In this specific synthesis, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, and the dipolarophile is 1-hexene.

The role of the chiral catalyst, typically a copper(I) or copper(II) salt complexed with a chiral bis(oxazoline) (BOX) ligand, is to coordinate to the dipolarophile. This coordination serves two primary functions: it activates the alkene towards cycloaddition and it creates a chiral environment that directs the nitrile oxide to attack one face of the alkene preferentially, thus inducing asymmetry in the product.

The Catalytic System: A Deeper Look

The success of this asymmetric synthesis hinges on the judicious choice of the catalyst system.

  • The Metal Precursor: Copper(I) and Copper(II) salts, such as Cu(OTf)₂ and Cu(CH₃CN)₄BF₄, are commonly employed.[3] The active catalytic species is typically the Cu(I) or Cu(II) ion.

  • The Chiral Ligand: Chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis.[4][5] Their C₂-symmetric structure and the stereocenters adjacent to the coordinating nitrogen atoms create a well-defined chiral pocket around the metal center.[4] This steric and electronic environment dictates the stereochemical outcome of the reaction. For this synthesis, a commonly used ligand is 2,2'-isopropylidenebis(4-phenyl-2-oxazoline).

  • The Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride precursor.[6]

The general catalytic cycle can be visualized as follows:

Catalytic Cycle Catalyst [Cu]-Ligand* Complex ActivatedAlkene Alkene Coordination (1-Hexene) Catalyst->ActivatedAlkene + Alkene CoordinatedComplex Chiral [Cu]-Alkene Complex ActivatedAlkene->CoordinatedComplex CycloadditionTS [3+2] Cycloaddition (Diastereoselective TS) CoordinatedComplex->CycloadditionTS + Nitrile Oxide NitrileOxide Nitrile Oxide (from precursor) NitrileOxide->CycloadditionTS ProductComplex [Cu]-Product Complex CycloadditionTS->ProductComplex ProductRelease Product Release ProductComplex->ProductRelease ProductRelease->Catalyst Regeneration Product Chiral Isoxazoline ProductRelease->Product Yields

Caption: A simplified representation of the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from established procedures for copper-catalyzed asymmetric 1,3-dipolar cycloadditions.

4.1. Materials and Reagents

ReagentCAS NumberPuritySupplierNotes
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)34946-82-2≥98%Major suppliersStore in a desiccator.
2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)150419-75-9≥98%Major suppliersChiral ligand.
Ethyl 2-chloro-2-(hydroxyimino)acetate18600-62-9≥97%Major suppliersNitrile oxide precursor.
1-Hexene592-41-6≥99%Major suppliersDistill before use.
Triethylamine (Et₃N)121-44-8≥99.5%Major suppliersDistill from CaH₂.
Dichloromethane (DCM)75-09-2AnhydrousMajor suppliersUse from a solvent purification system.

4.2. Equipment

  • Oven-dried glassware (Schlenk flask, syringes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringe pump

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash column chromatography system

4.3. Step-by-Step Procedure

The overall workflow is as follows:

Caption: Experimental workflow from catalyst preparation to product characterization.

  • Catalyst Preparation:

    • To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.05 mmol, 18.1 mg) and 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) (0.055 mmol, 20.3 mg).

    • Add 5 mL of anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex. The solution should turn a light green or blue color.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add 1-hexene (1.5 mmol, 0.187 mL).

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition:

    • In a separate oven-dried vial, prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol, 151.5 mg) and triethylamine (1.2 mmol, 0.167 mL) in 5 mL of anhydrous DCM.

    • Using a syringe pump, add this solution to the reaction mixture over a period of 4 hours. Rationale: Slow addition is crucial to maintain a low concentration of the nitrile oxide, minimizing its dimerization and other side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting alkene is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, quench it by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to afford the pure ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

4.4. Characterization

  • ¹H and ¹³C NMR: To confirm the structure and purity of the product.

  • Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product. A typical setup would involve a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a mobile phase of hexane and isopropanol.[7]

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 70-90%
Enantiomeric Excess (ee) >90%
Appearance Colorless oil

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Impure reagents/solvents- Nitrile oxide dimerization- Incomplete reaction- Ensure all reagents are pure and solvents are anhydrous.- Decrease the rate of addition.- Increase reaction time or temperature slightly.
Low Enantioselectivity (ee) - Impure ligand- Catalyst degradation- Reaction temperature too high- Recrystallize the ligand.- Ensure an inert atmosphere is maintained.- Run the reaction at a lower temperature (e.g., -20 °C).
Multiple Spots on TLC - Side reactions- Product decomposition on silica gel- Lower the reaction temperature.- Add a small amount of triethylamine to the chromatography solvent to neutralize the silica gel.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents:

    • Dichloromethane (DCM): A potential carcinogen. Handle with care.

    • Triethylamine: Corrosive and flammable.

    • Cu(OTf)₂: A hygroscopic irritant.

  • Procedure: Reactions under an inert atmosphere should be handled with appropriate care to avoid pressure buildup.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the catalytic asymmetric synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can reliably access this valuable chiral building block in high yield and excellent enantioselectivity. The use of a copper-bis(oxazoline) catalytic system represents a robust and versatile approach for the construction of chiral isoxazolines, with broad applications in organic synthesis and drug development.

References

  • Catalytic asymmetric synthesis of isoxazoline N‐oxides. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. PubMed. [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. ACS Publications. [Link]

  • Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights. The Journal of Organic Chemistry. [Link]

  • Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes. SpringerLink. [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry. [Link]

  • New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin Library. [Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate as a Versatile Synthon in Agrochemical Synthesis

Introduction The 4,5-dihydro-1,2-oxazole (isoxazoline) ring system represents a "privileged scaffold" in modern agrochemical research. Its unique stereoelectronic properties and metabolic stability have led to its incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4,5-dihydro-1,2-oxazole (isoxazoline) ring system represents a "privileged scaffold" in modern agrochemical research. Its unique stereoelectronic properties and metabolic stability have led to its incorporation into a multitude of high-performance commercial products, including insecticides, herbicides, and fungicides.[1][2] Isoxazoline-based compounds often exhibit novel modes of action, providing critical solutions for managing resistance to older classes of agrochemicals.[3] Among the vast chemical space of isoxazoline derivatives, ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate stands out as a particularly versatile synthetic intermediate.

This document provides detailed application notes and protocols for the synthesis and utilization of this key building block. We will explore its synthesis via a regioselective 1,3-dipolar cycloaddition and demonstrate its subsequent conversion into core structures representative of next-generation herbicides and insecticides. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical logic and strategic considerations that drive innovation in agricultural chemistry.

Part 1: Synthesis of the Core Intermediate: Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Principle of the Synthesis

The most robust and widely adopted method for constructing the 2-isoxazoline ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[3][4][5] This reaction is highly efficient and offers excellent control over regioselectivity. For the target compound, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with the dipolarophile, 1-hexene, to yield the desired 5-substituted isoxazoline. The electron-withdrawing ester group on the nitrile oxide dictates the regiochemistry, ensuring the butyl group is installed at the C5 position.

Experimental Workflow: Synthesis of the Core Intermediate

G A Ethyl 2-chloro-2- (hydroxyimino)acetate D In Situ Generation of Nitrile Oxide Intermediate A->D B 1-Hexene E [3+2] Cycloaddition (Room Temp, 24h) B->E C Triethylamine (Base) in Toluene C->D Dehydrochlorination D->E Regioselective Attack F Work-up & Purification (Filtration, Concentration, Column Chromatography) E->F G Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate (Target Intermediate) F->G

Caption: Workflow for the synthesis of the target isoxazoline intermediate.

Protocol 1.1: Synthesis of Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

  • 1-Hexene (1.2 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 1-hexene (1.2 eq) in anhydrous toluene (approx. 0.5 M), add triethylamine (1.1 eq) dropwise at 0 °C over 30 minutes.

    • Causality: The slow addition of TEA controls the rate of formation of the reactive nitrile oxide intermediate, minimizing side reactions and dimerization. Toluene is an excellent solvent for this reaction due to its non-polar nature and appropriate boiling point for any potential heating, although this reaction proceeds well at ambient temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, a precipitate of triethylammonium chloride will have formed. Filter the mixture through a pad of celite, washing the filter cake with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Causality: The bicarbonate wash removes any remaining acidic impurities, while the brine wash aids in breaking any emulsions and removing water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure product.

Expected Data & Characterization
ParameterExpected Value / Observation
Appearance Colorless to pale yellow oil
Yield 70-85%
¹H NMR (400 MHz, CDCl₃) δ ~4.4 (q, 2H, OCH₂CH₃), ~4.8 (m, 1H, C5-H), ~3.2 (m, 2H, C4-H₂), ~1.7 (m, 2H, CH₂), ~1.3-1.5 (m, 4H, (CH₂)₂), ~1.4 (t, 3H, OCH₂CH₃), ~0.9 (t, 3H, CH₃)
MS (ESI+) m/z = 214.1 [M+H]⁺

Part 2: Application in Herbicide Synthesis

Concept: From Intermediate to Pre-Herbicidal Carboxamide

Many potent herbicides, particularly those targeting protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), utilize an N-aryl carboxamide moiety.[2] The isoxazoline ring serves as a robust and metabolically stable scaffold to correctly orient the pharmacologically active aryl group within the enzyme's active site. The conversion of our ethyl ester intermediate into such a carboxamide is a straightforward yet critical transformation. This involves a two-step process: saponification of the ester to the carboxylic acid, followed by amide bond formation.

Reaction Scheme: Synthesis of a Herbicide Precursor

G cluster_0 Step A: Saponification cluster_1 Step B: Amide Coupling A Ethyl 5-butyl-isoxazoline- 3-carboxylate B 5-Butyl-isoxazoline- 3-carboxylic acid A->B 1. NaOH, EtOH/H₂O 2. HCl (aq) C Carboxylic Acid (from Step A) E 5-Butyl-N-(aryl)-isoxazoline- 3-carboxamide (Herbicide Core) C->E CDI or EDC/HOBt in DCM or DMF D Substituted Aniline (e.g., 2-fluoro-4-chloroaniline) D->E

Caption: Two-step conversion of the ester to a pre-herbicidal N-aryl carboxamide.

Protocol 2.1: Synthesis of 5-Butyl-N-(2-fluoro-4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Step A: Saponification to the Carboxylic Acid

  • Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 eq, as a 2M aqueous solution) and stir the mixture at 50 °C for 2-4 hours, monitoring by TLC until all starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (1x) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine (1x), dry over MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling

  • To a solution of the carboxylic acid from Step A (1.0 eq) in anhydrous Dichloromethane (DCM), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in portions.

    • Expert Insight: CDI is an excellent coupling agent that avoids the formation of difficult-to-remove byproducts. The activation is typically rapid, signaled by the cessation of CO₂ evolution. Alternative coupling agents like EDC/HOBt can also be used, which may be beneficial for less reactive anilines.

  • Stir the mixture at room temperature for 1 hour to form the activated acylimidazolide intermediate.

  • Add the desired substituted aniline (e.g., 2-fluoro-4-chloroaniline) (1.05 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by recrystallization or column chromatography to obtain the final N-aryl carboxamide product.

Part 3: Application in Insecticide Synthesis

Concept: Targeting the Insect Nervous System

Isoxazoline insecticides are potent, non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[3][6] By blocking the flow of chloride ions into neurons, these compounds induce hyperexcitation, paralysis, and eventual death of the target pest.[7] This mode of action is highly selective for invertebrates as the binding site on their GABACls differs significantly from that of mammals.[6]

While many commercial insecticides like Fluralaner feature a trifluoromethyl group at the C5 position, our C5-butyl intermediate provides a valuable scaffold to explore structure-activity relationships (SAR) and develop novel analogs for screening programs. The synthetic strategy remains the same: coupling the isoxazoline carboxylic acid core with various biologically relevant aromatic amines.

Mechanism of Action: GABACl Antagonism

G cluster_0 Normal Function cluster_1 Disruption by Insecticide GABA_Receptor GABA-Gated Chloride Channel (GABACl) Resting State GABA Binding Isoxazoline Binding Cl_in Chloride Influx (Neuron Inhibition) GABA_Receptor:p2->Cl_in No_Cl Chloride Influx BLOCKED GABA_Receptor:p3->No_Cl GABA GABA GABA->GABA_Receptor:p2 Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_Receptor:p3 Non-competitive Antagonism

Sources

Method

step-by-step laboratory protocol for 5-butyl isoxazoline derivative preparation

Application Note & Protocol Topic: Step-by-Step Laboratory Protocol for the Synthesis of 3-Phenyl-5-butyl-4,5-dihydroisoxazole Audience: Researchers, Scientists, and Drug Development Professionals Introduction Isoxazolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Protocol for the Synthesis of 3-Phenyl-5-butyl-4,5-dihydroisoxazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoline heterocycles are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including insecticidal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Their utility also extends to synthetic organic chemistry, where they serve as versatile intermediates for the synthesis of more complex molecules like γ-amino alcohols and β-hydroxy ketones.[2]

The most robust and widely adopted method for constructing the isoxazoline ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkene.[4][5][6] This [3+2] cycloaddition approach is highly efficient and allows for significant molecular diversity by varying the substituents on both the nitrile oxide and the alkene.[7]

This application note provides a detailed, field-proven laboratory protocol for the synthesis of a 5-butyl isoxazoline derivative, specifically 3-phenyl-5-butyl-4,5-dihydroisoxazole. The protocol is structured in three main stages:

  • Synthesis of the aldoxime precursor.

  • Conversion to the corresponding hydroxamoyl chloride.

  • In situ generation of the nitrile oxide and its subsequent 1,3-dipolar cycloaddition with 1-hexene.

We will delve into the causality behind key experimental steps, provide robust safety guidelines, and offer insights for troubleshooting, ensuring a reproducible and successful synthesis.

Reaction Overview & Mechanism

The overall synthetic strategy involves the in situ generation of benzonitrile oxide from benzohydroxamoyl chloride. The unstable nitrile oxide is immediately trapped by 1-hexene in a [3+2] cycloaddition reaction to yield the target isoxazoline.

reaction_overview cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Hydroxamoyl Chloride Formation cluster_step3 Step 3: Cycloaddition A Benzaldehyde C Benzaldoxime A->C B Hydroxylamine (NH2OH) B->C D Benzaldoxime F Benzohydroxamoyl Chloride D->F E N-Chlorosuccinimide (NCS) E->F G Benzohydroxamoyl Chloride I [Benzonitrile Oxide] G->I - HCl H Triethylamine (Et3N) H->I K 3-Phenyl-5-butyl- 4,5-dihydroisoxazole I->K [3+2] Cycloaddition J 1-Hexene J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with optimizing the 1,3-dipolar cycloaddition between ethyl 2-chloro-2-(hydroxyimino)acetat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with optimizing the 1,3-dipolar cycloaddition between ethyl 2-chloro-2-(hydroxyimino)acetate (ethyl chlorooximidoacetate) and 1-hexene.

Below, you will find a mechanistic breakdown, a troubleshooting FAQ addressing common yield-limiting issues, an optimized experimental protocol, and quantitative benchmarking data.

Mechanistic Workflow & Competing Pathways

The synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (an isoxazoline) relies on the in situ generation of a highly reactive nitrile oxide dipole—carboethoxyformonitrile oxide (CEFNO). Base-mediated dehydrohalogenation of the chlorooxime precursor generates CEFNO, which then undergoes a [3+2] cycloaddition with 1-hexene[1].

However, if the steady-state concentration of CEFNO becomes too high, the dipole will rapidly react with itself, forming an undesired furoxan dimer (1,2,5-oxadiazole 2-oxide derivative)[2]. Controlling the kinetics of this generation step is the primary key to maximizing your reaction yield.

Mechanism Precursor Ethyl Chlorooximidoacetate (Precursor) Dipole CEFNO (Nitrile Oxide Dipole) Precursor->Dipole Dehydrohalogenation (-HCl) Base Et3N (Base) Base->Dipole Product Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate Dipole->Product [3+2] Cycloaddition Dimer Furoxan Dimer (Undesired Byproduct) Dipole->Dimer Dimerization (+ CEFNO) Alkene 1-Hexene (Dipolarophile) Alkene->Product

Reaction pathways: CEFNO cycloaddition with 1-hexene vs. undesired furoxan dimerization.

Troubleshooting & FAQs

Q1: My reaction yields high amounts of a crystalline byproduct and very little of the desired isoxazoline. What is happening? A: You are observing the dimerization of the nitrile oxide intermediate into a furoxan[2]. Because both the desired cycloaddition and the undesired dimerization are bimolecular reactions involving the CEFNO dipole, a high local concentration of CEFNO kinetically favors dimerization. Solution: Never add the base as a single bolus. Use a syringe pump to add triethylamine (Et₃N) dropwise over 4 to 10 hours. This keeps the steady-state concentration of the nitrile oxide extremely low, allowing the vast excess of 1-hexene to outcompete the dimerization pathway[3].

Q2: I am using a syringe pump for the base, but my conversion is still stalling. I don't see dimerization, but the precursor is unreacted. How can I drive the reaction to completion? A: This usually points to an issue with the dipolarophile (1-hexene) or base quenching. 1-Hexene is volatile (b.p. ~63 °C). Over a long reaction time, it can evaporate into the headspace of the reaction vessel, reducing its effective concentration in the liquid phase. Solution: Use a sealed reaction vessel (e.g., a flask sealed tightly with a rubber septum under nitrogen) and employ a 3-fold molar excess of 1-hexene (3.0 equiv)[3]. Ensure your dichloromethane (DCM) is strictly anhydrous, as moisture can prematurely quench the base or hydrolyze the chlorooxime.

Q3: I detect ester cleavage products in my crude NMR. How do I prevent this? A: Ester hydrolysis or transesterification occurs when protic solvents (like methanol or ethanol) are used in conjunction with a base. The basic conditions facilitate the nucleophilic attack of the solvent on the ethyl ester moiety of either the precursor or the final product. Solution: Strictly avoid protic solvents. Perform the reaction in anhydrous, non-nucleophilic solvents such as DCM or toluene.

Q4: Does 1-hexene present regioselectivity issues in this 1,3-dipolar cycloaddition? A: Generally, no. The 1,3-dipolar cycloaddition of nitrile oxides with terminal aliphatic alkenes like 1-hexene is highly regioselective, heavily favoring the 5-substituted isoxazoline (ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate) over the 4-substituted isomer[1]. This is driven by both steric hindrance and Frontier Molecular Orbital (FMO) interactions. The dominant FMO interaction is between the HOMO of the alkene and the LUMO of the nitrile oxide, which directs the terminal carbon of the alkene to bond with the carbon of the nitrile oxide[4].

Optimized Experimental Protocol

This self-validating protocol utilizes kinetic control (slow addition) and stoichiometric excess to ensure high yields and suppress dimerization[3].

Reagents:

  • Ethyl (E)-2-chloro-2-(hydroxyimino)acetate: 1.0 equiv (e.g., 4.6 mmol)

  • 1-Hexene: 3.0 equiv (13.8 mmol)

  • Triethylamine (Et₃N): 1.0 equiv (4.6 mmol)

  • Anhydrous Dichloromethane (DCM): 0.3 M relative to the precursor

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 equiv).

  • Solvation: Add anhydrous DCM to achieve a 0.3 M concentration. Seal the flask with a rubber septum and purge with nitrogen gas to establish an inert atmosphere.

  • Dipolarophile Addition: Inject 1-hexene (3.0 equiv) via syringe directly into the reaction mixture.

  • Dipole Generation (Critical Step): Load Et₃N (1.0 equiv) into a gas-tight syringe. Using a programmable syringe pump, add the Et₃N dropwise to the stirring solution over a strict 5-hour period at room temperature.

  • Completion: Once the addition is complete, allow the reaction to stir for an additional 18 hours at room temperature to ensure total consumption of the transient nitrile oxide.

  • Workup: Wash the reaction mixture with 0.5 M HCl (aq.). Causality note: This acidic wash is critical as it protonates and removes residual Et₃N and water-soluble triethylammonium chloride salts.

  • Isolation: Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Quantitative Data: Condition Optimization

The table below summarizes the impact of kinetic control and stoichiometry on the reaction yield and byproduct formation.

Reaction ConditionBase Addition Method1-Hexene EquivalentsTarget Isoxazoline Yield (%)Furoxan Dimer (%)
Standard BatchBolus (1 min)1.0< 20%> 70%
Excess AlkeneBolus (1 min)3.045%40%
Slow AdditionSyringe Pump (5 h)1.065%15%
Optimized Protocol Syringe Pump (5 h) 3.0 > 85% < 5%

References

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - Supporting Information. Amazon AWS / Literature Supporting Data.
  • Three-Component Coupling Approach to Trachyspic Acid. Organic Letters (ACS Publications).
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society.
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. J-Stage.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 5-Butyl Isoxazoline Cycloadditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoxazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkenes to produce 5-butyl isoxazolines. Here, we address common experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary regioisomers expected from the cycloaddition of a nitrile oxide and 1-hexene?

When reacting a nitrile oxide (R-CNO) with a terminal alkene like 1-hexene (which provides the butyl substituent at the C5 position), two regioisomers can be formed: the desired 5-butyl-isoxazoline and the undesired 4-butyl-isoxazoline. The reaction is a type of pericyclic reaction known as a 1,3-dipolar cycloaddition.[1][2] Generally, the formation of the 5-substituted isoxazoline is favored.[3]

G cluster_reactants Reactants cluster_products Potential Products R_CNO R-C≡N⁺-O⁻ Product_5_Butyl 5-Butyl Isoxazoline (Desired Regioisomer) R_CNO->Product_5_Butyl Major Pathway Product_4_Butyl 4-Butyl Isoxazoline (Undesired Regioisomer) R_CNO->Product_4_Butyl Minor Pathway Hexene 1-Hexene (Butyl-CH=CH₂) Hexene->Product_5_Butyl Hexene->Product_4_Butyl

Fig 1. Possible regioisomers in the cycloaddition.
Q2: My reaction yields a mixture of 4-butyl and 5-butyl isoxazolines. What controls the regioselectivity?

The regiochemical outcome of the nitrile oxide-alkene cycloaddition is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[4]

  • Electronic Effects (FMO Theory) : The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For cycloadditions with electron-rich or neutral alkenes like 1-hexene, the dominant interaction is typically between the HOMO of the alkene (dipolarophile) and the LUMO of the nitrile oxide (dipole) .[4] The terminal carbon of the alkene has the larger HOMO coefficient, and the carbon atom of the nitrile oxide has the larger LUMO coefficient. The preferential alignment of these larger lobes favors the formation of the C5-C(butyl) bond, leading to the 5-substituted isoxazoline.[5]

  • Steric Effects : Steric hindrance between bulky substituents on the nitrile oxide (R-group) and the dipolarophile can influence the transition state energy. A sterically demanding "R" group on the nitrile oxide will disfavor the transition state leading to the 4-butyl isomer, where the R-group and the butyl group are closer, thus increasing the yield of the desired 5-butyl isomer.[4][6]

G cluster_5_sub Pathway to 5-Butyl Isoxazoline (Favored) cluster_4_sub Pathway to 4-Butyl Isoxazoline (Disfavored) LUMO_Dipole_5 LUMO (Nitrile Oxide) C(large) - N - O(small) HOMO_Alkene_5 HOMO (1-Hexene) C(large) - C(small) - Bu LUMO_Dipole_5->HOMO_Alkene_5 Major Interaction (Large-Large Overlap) LUMO_Dipole_4 LUMO (Nitrile Oxide) O(small) - N - C(large) HOMO_Alkene_4 HOMO (1-Hexene) C(large) - C(small) - Bu LUMO_Dipole_4->HOMO_Alkene_4 Minor Interaction (Small-Large Overlap) G start Poor Regioselectivity (Mixture of 4- & 5-isomers) cause1 High Reaction Temperature? start->cause1 cause2 Suboptimal Nitrile Oxide Generation? start->cause2 cause3 Need for Enhanced Electronic Differentiation? start->cause3 sol1 Action: Lower Temperature (e.g., to 0 °C or RT) cause1->sol1 Yes sol2 Action: Use slow in-situ generation (e.g., oxidant on aldoxime) cause2->sol2 Yes sol3 Action: Screen Lewis Acid Catalysts (e.g., MgI₂, Sc(OTf)₃) cause3->sol3 Yes end Improved Regioselectivity for 5-Butyl Isoxazoline sol1->end sol2->end sol3->end

Fig 3. Troubleshooting workflow for poor regioselectivity.
Q4: My main byproduct is a furoxan, not the 4-butyl isomer. How do I prevent this?

Furoxan (1,2,5-oxadiazole-2-oxide) formation is the result of the dimerization of two nitrile oxide molecules. [7]This is a very common side reaction, especially if the dipolarophile (1-hexene) is unreactive or if the concentration of the nitrile oxide becomes too high. [5] To minimize furoxan formation:

  • Ensure Slow Generation: Use a method that generates the nitrile oxide in situ slowly. Adding the oxidant or base dropwise over an extended period is a standard technique.

  • Use an Excess of Alkene: Employ a slight excess (1.1 to 1.5 equivalents) of 1-hexene to ensure that any generated nitrile oxide has a high probability of reacting with the intended dipolarophile rather than another nitrile oxide molecule. [5]3. Maintain Dilute Conditions: Running the reaction at a lower overall concentration can disfavor the bimolecular dimerization process.

Q5: How can I definitively confirm the regiochemistry of my final product?

Accurate structural confirmation is crucial. The primary method is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR Spectroscopy : The 5-butyl and 4-butyl isomers will have distinct proton signals and coupling patterns for the isoxazoline ring protons.

    • 5-Butyl Isoxazoline : You will observe a proton at the C5 position (a methine, -CH-), which will appear as a multiplet coupled to the two diastereotopic protons at the C4 position (-CH₂-).

    • 4-Butyl Isoxazoline : You will observe two diastereotopic protons at the C5 position (-CH₂-) coupled to the proton at the C4 position (a methine, -CH-). The chemical shifts and coupling constants of these protons are diagnostic. For example, in a 5-substituted isoxazoline, the C4 protons typically appear as two doublets of doublets, while the C5 proton is a triplet or doublet of doublets. [8][9]* X-ray Crystallography : If you can grow a suitable single crystal of your product, X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.

Troubleshooting Summary Table

SymptomPotential CauseRecommended Action
Poor Regioisomeric Ratio Reaction temperature is too high, reducing selectivity.Lower the reaction temperature to 0 °C or room temperature.
(Mixture of 4- and 5-isomers)Steric/electronic differentiation is insufficient.Use a bulkier substituent on the nitrile oxide; screen a Lewis acid catalyst.
Low Yield, High Furoxan Nitrile oxide concentration is too high, favoring dimerization.Ensure slow, in-situ generation of the nitrile oxide (e.g., dropwise addition of oxidant/base).
(Dimer byproduct)Insufficient dipolarophile (alkene) present.Use a slight excess (1.1-1.5 eq.) of 1-hexene.
No Reaction or Low Yield Inefficient generation of the nitrile oxide.Verify the purity of the aldoxime/hydroximoyl chloride precursor and the oxidant/base.
Decomposition of the nitrile oxide.Run the reaction at a lower temperature.

Recommended Experimental Protocol

Regioselective Synthesis of 3-Aryl-5-butyl-isoxazoline via Aldoxime Oxidation

This protocol provides a robust method for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition, designed to maximize regioselectivity for the 5-substituted product.

Materials:

  • Aryl Aldoxime (e.g., Benzaldehyde oxime, 1.0 eq.)

  • 1-Hexene (1.2 eq.)

  • N-Chlorosuccinimide (NCS, 1.1 eq.)

  • Triethylamine (Et₃N, 1.1 eq.)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aryl aldoxime (1.0 eq.) and 1-hexene (1.2 eq.).

  • Dissolution: Dissolve the starting materials in the chosen solvent (e.g., DCM) to a concentration of approximately 0.1 M with respect to the aldoxime.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nitrile Oxide Generation: Dissolve NCS (1.1 eq.) and triethylamine (1.1 eq.) in a minimal amount of the same solvent in the dropping funnel.

  • Slow Addition: Add the NCS/Et₃N solution dropwise to the stirred reaction mixture at 0 °C over a period of 1-2 hours. The slow addition is critical to maintain a low concentration of the nitrile oxide and suppress dimerization.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer twice with the solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 5-butyl-isoxazoline.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • 1,3-Dipolar cycloaddition - Wikipedia . Wikipedia. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . MDPI. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES . [Link]

  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts . ACS Publications. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study . Journal of the American Chemical Society. [Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation . SciELO. [Link]

  • Synthesis of 2-isoxazolines . Organic Chemistry Portal. [Link]

  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study . MDPI. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines . PMC. [Link]

  • MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION . Chegg.com. [Link]

  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction . JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . PubMed. [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates . ACS Publications. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines . PubMed. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs . PMC. [Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation . ResearchGate. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines . Springer. [Link]

  • Steric interactions favoring the formation of regioisomer (I) . ResearchGate. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition . PMC. [Link]

Sources

Troubleshooting

purification and flash chromatography techniques for ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Technical Support Center: Purification of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate. It offers detailed troubleshooting advice and step-by-step protocols for flash chromatography, grounded in established scientific principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What is the expected polarity of this compound and where should I start with solvent selection for TLC?

A1: Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate possesses a moderately polar structure due to the ester and isoxazoline functional groups, balanced by the nonpolar butyl chain. For Thin Layer Chromatography (TLC) analysis, a good starting point is a solvent system of 30% ethyl acetate in hexanes .[1] Adjust the polarity based on the initial result: if the compound's Retention Factor (Rf) is too low (sticks to the baseline), increase the concentration of the more polar solvent (ethyl acetate); if the Rf is too high (runs with the solvent front), increase the concentration of the nonpolar solvent (hexanes).[2]

Q2: What is the ideal Rf value I should aim for on my TLC plate before running a flash column?

A2: For optimal separation during flash chromatography, you should aim for an Rf value for your target compound between 0.13 and 0.40 .[2] This range provides the best balance between achieving good resolution from impurities and ensuring the compound elutes from the column in a reasonable volume of solvent, preventing excessive band broadening.[2]

Q3: My compound is streaking on the TLC plate. What could be the cause?

A3: Streaking can be caused by several factors:

  • Acidic Compound/Acidic Silica: The compound may be sensitive to the acidic nature of standard silica gel. Adding a small amount (e.g., 1-3%) of a modifier like triethylamine to your solvent system can neutralize the silica and often resolves this issue.[1]

  • Overloading: Applying too much of the sample to the TLC plate can cause streaking.

  • Insolubility: The compound may not be fully soluble in the developing solvent, causing it to streak as it moves up the plate.

  • Ionic Impurities: The presence of salts in your crude sample can lead to significant streaking. An aqueous workup prior to chromatography is recommended.

Q4: Should I perform a liquid load or a dry load for my flash chromatography?

A4: The choice depends on the solubility of your crude material.

  • Liquid Loading: This is the most straightforward method. Use this if your crude product dissolves completely in a minimal amount of the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Dry Loading: This method is required if your crude product is poorly soluble in the mobile phase or if it is dissolved in a "strong" (polar) solvent like DCM, acetone, or ethyl acetate.[3][4] Dissolving the sample in a strong solvent and loading it directly can severely compromise the separation.[4] To perform a dry load, dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then loaded onto the top of the column.

Flash Chromatography Troubleshooting Guide

This section provides solutions to more complex problems that may arise during flash chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution of compounds.[5] 2. Improper Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front. 3. Column Overload: Too much crude material was loaded for the column size.1. Re-optimize via TLC: Develop a new solvent system that provides a clear separation (ΔRf ≥ 0.1) between your target compound and impurities.[2] Consider using a different solvent combination (e.g., Dichloromethane/Methanol for more polar compounds).[1] 2. Repack the Column: Ensure the silica is packed as a uniform slurry without any air bubbles or cracks. 3. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A typical load is 1-10% of the silica gel mass, depending on separation difficulty.
Product Elutes Too Quickly or Too Slowly 1. Inappropriate Solvent Gradient: The polarity ramp is too steep (elutes too fast) or too shallow (elutes too slow). 2. TLC vs. Column Discrepancy: The conditions on the TLC plate do not perfectly match the column (e.g., different silica, vapor saturation).1. Adjust the Gradient: If eluting too fast, use a shallower gradient. If too slow, make the gradient steeper. A good rule of thumb is to start the column with a solvent system that gives your product an Rf of ~0.15-0.2 on TLC. 2. Run Scouting Gradients: Use small, pre-packed columns to test your gradient on a small amount of material before committing to a large-scale run.[2]
Compound "Crashes" (Precipitates) on the Column 1. Poor Solubility: The compound is not soluble in the mobile phase being used.[2] 2. Solvent Change: A rapid change in solvent polarity during a gradient elution causes the compound to precipitate.1. Modify the Mobile Phase: Add a co-solvent in which your compound is more soluble. Ensure the compound remains in solution throughout the entire planned gradient.[2] 2. Use a Shallower Gradient: A more gradual change in solvent composition can prevent sudden solubility issues.
Inconsistent Flow Rate / High Backpressure 1. Clogging: Fine particles from the crude sample or precipitated compound may be clogging the column frit.[5] 2. Inadequate Column Packing: Packing the silica too tightly can restrict flow. 3. Viscous Solvent: Some solvents or solvent mixtures are highly viscous, leading to high pressure.[2]1. Filter the Sample: Before loading, filter a solution of your crude material through a small plug of celite or cotton to remove particulates. 2. Repack the Column: Ensure a consistent and moderately packed bed. 3. Choose Less Viscous Solvents: If possible, select a less viscous solvent system that still provides adequate separation.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common flash chromatography issues.

G cluster_start Problem Identification cluster_analysis Analysis & Diagnosis cluster_solution Solution Implementation start Poor Separation (Co-elution or Overlap) check_tlc Review TLC Data start->check_tlc Is ΔRf adequate? check_load Assess Sample Load check_tlc->check_load Yes (ΔRf ≥ 0.1) optimize_solvent Optimize Solvent System (Adjust Polarity, Try Ternary Mix) check_tlc->optimize_solvent No (ΔRf < 0.1) check_column Inspect Column check_load->check_column Loading is Appropriate change_load Reduce Load or Use Dry Loading check_load->change_load Sample >5% of Silica Mass or Insoluble in Mobile Phase repack_column Repack Column (Ensure Uniformity) check_column->repack_column Cracks or Channels Visible optimize_solvent->start Re-evaluate change_load->start Re-evaluate repack_column->start Re-evaluate

Caption: Troubleshooting workflow for poor separation in flash chromatography.

Experimental Protocols

Protocol 1: TLC Method Development

Objective: To identify an optimal solvent system for flash chromatography separation.

  • Prepare Sample: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., start with 20-30% Ethyl Acetate/Hexanes).[1] Ensure the chamber is saturated with solvent vapor.

  • Visualize: Once the solvent front is ~1 cm from the top of the plate, remove it and mark the solvent front. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity until the target compound has an Rf of ~0.15-0.3 and is well-separated from major impurities.[2]

Protocol 2: Flash Column Chromatography

Objective: To purify the crude product on a preparative scale.

  • Column Selection and Packing:

    • Select a column size appropriate for your sample amount. A general guideline is to use 40-60 g of silica for every 1 g of crude material for moderately difficult separations.

    • Pack the column using the "slurry method": mix the silica gel with the initial, low-polarity solvent (e.g., 5% EtOAc/Hexanes) to form a thin slurry. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.[6]

  • Sample Loading (Dry Load Recommended):

    • Dissolve the crude material (~1 g) in a suitable solvent (e.g., 10 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully add the dry powder to the top of the packed silica bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disruption of the sample layer.[4]

  • Elution:

    • Begin elution with the low-polarity solvent system determined during TLC method development (e.g., 5% EtOAc/Hexanes).

    • Collect fractions from the start. Monitor the elution by collecting small samples from each fraction and spotting them on a TLC plate.

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increase by 5% EtOAc every 2 column volumes). This is known as a step gradient.[7]

  • Fraction Analysis and Product Isolation:

    • Develop the TLC plates of the collected fractions to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Purification Workflow Diagram

G crude Crude Reaction Mixture tlc_dev TLC Method Development (Target Rf = 0.15-0.3) crude->tlc_dev column_prep Column Packing (Silica Gel Slurry) tlc_dev->column_prep Defines Starting Solvent sample_load Dry Sample Loading column_prep->sample_load elution Gradient Elution (e.g., 5% -> 40% EtOAc/Hex) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Standard workflow for purification by flash chromatography.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? Biotage. [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Help! Pro tip needed - flash chromatography for small-scale reaction. Reddit r/Chempros. [Link]

  • Chromatography: About. University of Rochester, Department of Chemistry. [Link]

  • Concise Synthesis of b-Amino Acids via Chiral Isoxazolines (Supporting Information). Researcher.Life. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. [Link]

Sources

Optimization

reducing unwanted byproducts in 1,2-oxazole-3-carboxylate cycloaddition reactions

Welcome to the technical support center for 1,2-oxazole-3-carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the [3+2] cycloaddition of nitri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,2-oxazole-3-carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the [3+2] cycloaddition of nitrile oxides for the construction of this important heterocyclic motif. The 1,2-oxazole (or isoxazole) core is a privileged structure found in numerous pharmaceuticals and agrochemicals.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-tested solutions for common challenges, with a primary focus on minimizing the formation of unwanted byproducts.

Section 1: Understanding the Core Reaction & Byproduct Formation

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. This section addresses the primary mechanism and the origins of the most common byproducts.

Q1: What is the fundamental mechanism for synthesizing 1,2-oxazole-3-carboxylates via [3+2] cycloaddition?

The synthesis is a classic example of a 1,3-dipolar cycloaddition reaction.[3] It involves the concerted reaction between a nitrile oxide (the 1,3-dipole) and an alkyne, in this case, an acetylenic carboxylate ester (the dipolarophile). The reaction proceeds through a five-membered aromatic transition state to form the stable 1,2-oxazole ring. Two new carbon-oxygen and carbon-carbon single bonds are formed in a single, stereospecific step.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1 R¹–C≡N⁺–O⁻ plus + TS [Aromatic 5-membered TS] R1->TS 1,3-Dipole Dipolarophile R²–C≡C–CO₂R³ Dipolarophile->TS Dipolarophile Product 1,2-Oxazole-3-carboxylate TS->Product caption Figure 1. Mechanism of 1,3-Dipolar Cycloaddition.

Caption: Figure 1. Simplified workflow of the 1,3-dipolar cycloaddition.

Q2: What are the primary unwanted byproducts, and why do they form?

Two byproducts consistently plague these reactions: furoxan dimers and incorrect regioisomers.

  • Furoxan (1,2,5-oxadiazole-2-oxide) Dimers: Nitrile oxides are highly reactive, unstable species.[3] In the absence of a reactive dipolarophile, they rapidly dimerize to form a stable six-membered ring, which then rearranges to the more stable five-membered furoxan.[4][5] This dimerization is a second-order process, meaning its rate is highly dependent on the concentration of the nitrile oxide.

  • Unwanted Regioisomers: When an unsymmetrical alkyne is used, the nitrile oxide can add in two different orientations, leading to a mixture of regioisomers. For an acetylenic carboxylate, this results in the desired 1,2-oxazole-3-carboxylate and the undesired 1,2-oxazole-4-carboxylate isomer. The outcome is governed by the electronic and steric properties of both reactants, as explained by Frontier Molecular Orbital (FMO) theory.[6][7]

Byproduct_Formation NitrileOxide R–C≡N⁺–O⁻ (Generated in situ) DesiredProduct Desired 1,2-Oxazole (Cycloaddition) NitrileOxide->DesiredProduct [3+2] Cycloaddition (with Alkyne) Byproduct1 Furoxan Dimer NitrileOxide->Byproduct1 Dimerization (Self-reaction) Byproduct2 Regioisomeric Oxazole NitrileOxide->Byproduct2 Alternative [3+2] (with Alkyne) Dipolarophile Alkyne (Dipolarophile) caption Figure 2. Competing reaction pathways for a nitrile oxide intermediate.

Caption: Figure 2. Competing reaction pathways for a nitrile oxide intermediate.

Section 2: Troubleshooting Guide - Issues & Solutions

This section provides direct answers and protocols to solve the most common experimental failures.

Issue 1: Low Yield of Desired Isoxazole, High Yield of Furoxan Dimer

Q: My reaction is primarily yielding the furoxan dimer of my nitrile oxide. What are the causes and how can I fix this?

Root Cause Analysis: This is the most frequent issue and indicates that the rate of nitrile oxide dimerization is significantly faster than the rate of cycloaddition. This occurs when the concentration of the nitrile oxide intermediate becomes too high or when the dipolarophile (the alkyne) is not sufficiently reactive.

Solutions: The core strategy is to maintain a low, steady-state concentration of the nitrile oxide throughout the reaction. This is best achieved by generating it in situ slowly in the presence of the dipolarophile.

Protocol 1: Slow In Situ Generation of Nitrile Oxide

This protocol details the slow addition of a base to a solution containing the hydroximoyl chloride precursor and the acetylenic carboxylate.

Materials:

  • Hydroximoyl chloride precursor (1.0 eq)

  • Acetylenic carboxylate (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous solvent (e.g., Toluene, THF, or DCM)

  • Syringe pump

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve the hydroximoyl chloride precursor and the acetylenic carboxylate in the chosen anhydrous solvent.

  • Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice bath. This can help slow the rate of dimerization relative to cycloaddition for many substrates.

  • Prepare Base Addition: Dilute the triethylamine (1.1 eq) in the same anhydrous solvent. Load this solution into a syringe and place it on a syringe pump.

  • Slow Addition: Add the base solution to the reaction mixture via the syringe pump over a period of 4-6 hours. The optimal addition time may require optimization.

  • Reaction Monitoring: Stir the reaction at 0 °C or room temperature. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water or a saturated NH₄Cl solution. Extract the product with an organic solvent, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel. Furoxan dimers are typically less polar than the desired isoxazole ester product.

This slow addition technique is highly effective for suppressing dimerization when working with reactive dipoles.[4]

Table 1: Comparison of Common Nitrile Oxide Generation Methods
Generation MethodPrecursorReagentsTypical ConditionsProsCons
Dehydrohalogenation Hydroximoyl HalideOrganic Base (e.g., TEA, DIPEA)0 °C to RT, Anhydrous SolventMild conditions, common precursors.[3]Precursor may require synthesis.
Oxidation of Aldoxime AldoximeNCS, NaOCl, Oxone®, HTIBVaries (RT to reflux)Readily available precursors (aldehydes).[8]Oxidant can cause side reactions.
From Nitroalkanes Primary NitroalkanePhenyl isocyanate, Et₃NHigh temperature (e.g., >100 °C)Simple precursors.Harsh conditions, limited substrate scope.
Issue 2: Formation of the Undesired Regioisomer

Q: I am getting a mixture of regioisomers. How can I improve the regioselectivity for the desired 1,2-oxazole-3-carboxylate?

Root Cause Analysis: Regioselectivity in 1,3-dipolar cycloadditions is dictated by FMO theory.[6] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer results from the orientation that maximizes the orbital overlap between the atoms with the largest orbital coefficients. For many reactions with electron-poor alkynes (like acetylenic esters), the reaction is dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction.[6][9]

FMO_Control cluster_products HOMO_Dipole HOMO (Nitrile Oxide) O C LUMO_Dipolarophile LUMO (Alkyne Ester) α-Carbon β-Carbon HOMO_Dipole:O->LUMO_Dipolarophile:C_alpha Large-Large Overlap (Favored) HOMO_Dipole:C->LUMO_Dipolarophile:C_beta Small-Small Overlap HOMO_Dipole:O->LUMO_Dipolarophile:C_beta Large-Small Overlap (Disfavored) HOMO_Dipole:C->LUMO_Dipolarophile:C_alpha Small-Large Overlap Product_3_COOR 1,2-Oxazole-3-carboxylate (Major Product) Product_4_COOR 1,2-Oxazole-4-carboxylate (Minor Product) caption Figure 3. FMO control of regioselectivity.

Caption: Figure 3. FMO control of regioselectivity in HOMO(dipole)-LUMO(dipolarophile) interactions.

Solutions:

  • Electronic Tuning: The regioselectivity can sometimes be reversed or enhanced by changing the electronic nature of the substituents on either the nitrile oxide or the dipolarophile. For instance, using a strongly electron-donating group on the alkyne can switch the controlling interaction to LUMO(dipole)-HOMO(dipolarophile), potentially favoring the other isomer.[6][9]

  • Steric Control: Introducing a bulky substituent on the nitrile oxide (R¹) or the alkyne (R²) can sterically hinder one approach, thereby favoring the formation of a single regioisomer.[10] This is often a more reliable strategy than electronic tuning.

  • Lewis Acid Catalysis: The use of catalytic amounts of a Lewis acid, such as Sc(OTf)₃, has been shown to influence and, in some cases, control the regiochemistry of cycloaddition reactions.[9] The Lewis acid can coordinate to the carbonyl oxygen of the ester, further lowering the LUMO energy and potentially altering the orbital coefficients to favor one isomer.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How do I choose the right solvent and temperature for my reaction?

    • A: Non-polar, aprotic solvents like Toluene, Benzene, or Dichloromethane (DCM) are generally preferred. Ethereal solvents like THF are also common. The temperature should be kept as low as possible while still allowing the reaction to proceed at a reasonable rate. Starting at 0 °C or room temperature is a good practice. High temperatures often accelerate the unwanted dimerization side reaction.

  • Q: Can I use stable, isolable nitrile oxides?

    • A: Yes. Nitrile oxides with bulky ortho substituents, such as 2,4,6-trimethylbenzonitrile oxide (mesitonitrile oxide), are stable, crystalline solids that do not readily dimerize.[6][11] Using a stable nitrile oxide eliminates the furoxan byproduct problem, but their synthesis can be more complex, and their increased steric bulk may slow down the desired cycloaddition.

  • Q: My hydroximoyl chloride precursor is unstable. What precautions should I take?

    • A: Hydroximoyl chlorides should generally be used immediately after preparation. They can be sensitive to moisture and heat. If storage is necessary, keep them in a freezer under an inert atmosphere and away from light. When generating them in situ (e.g., from an aldoxime and NCS), it is best to proceed directly to the cycloaddition step without isolating the intermediate.

References

  • Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: J-Stage URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. Source: ResearchGate URL: [Link]

  • Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: ScienceDirect URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition of Nitrile Oxide Source: Chem-Station International Edition URL: [Link]

  • Title: REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β Source: Tesi di Dottorato - Università di Bologna URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]

  • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL: [Link]

  • Title: Electrochemical synthesis of oxazoles via a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids Source: Royal Society of Chemistry URL: [Link]

  • Title: 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

  • Title: Oxazole Synthesis Source: Macmillan Group, Princeton University URL: [Link]

  • Title: Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring Source: Iraqi Journal of Science URL: [Link]

  • Title: The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions Source: Royal Society of Chemistry URL: [Link]

  • Title: One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Source: Harvard University DASH URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Publications URL: [Link]

  • Title: A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL: [Link]

  • Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]

  • Title: Preparation method of 1H-1,2,4-triazole-3-methyl formate Source: Google Patents URL
  • Title: A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process Source: Organic Chemistry Portal URL: [Link]

  • Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source: ResearchGate URL: [Link]

  • Title: 5-Substituted 1,2,4-Triazole-3-Carboxylates and 5-Substituted Ribavirin Analogs Synthesis Source: Wiley Online Library URL: [Link]

  • Title: C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base Source: ChemRxiv URL: [Link]

Sources

Troubleshooting

solvent optimization for the green synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Welcome to the Technical Support Center for the green synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (an isoxazoline derivative). This portal is designed for researchers, application scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the green synthesis of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (an isoxazoline derivative). This portal is designed for researchers, application scientists, and drug development professionals transitioning from traditional, hazardous organic solvents to sustainable aqueous methodologies.

The synthesis of this target molecule relies on a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from ethyl chlorooximidoacetate) and 1-hexene. Below, you will find mechanistic grounding, quantitative solvent optimization data, troubleshooting FAQs, and a field-proven step-by-step protocol utilizing micellar catalysis.

Mechanistic Grounding & Causality

The fundamental challenge in optimizing this cycloaddition in green solvents is managing the high reactivity of the in situ generated nitrile oxide dipole. If the local concentration of the dipole exceeds the availability of the 1-hexene dipolarophile, the nitrile oxide will rapidly undergo a competing dimerization to form a furoxan byproduct .

Understanding this causality is critical: your solvent and base-addition strategy must maximize the interaction between the polar nitrile oxide and the highly non-polar 1-hexene, while keeping the absolute concentration of the nitrile oxide at a steady, low state.

Mechanism A Ethyl chlorooximidoacetate (Precursor) B Base (e.g., KHCO3) -HCl A->B C Nitrile Oxide (Reactive Dipole) B->C Dehydrohalogenation E Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate C->E + 1-Hexene [3+2] Cycloaddition F Furoxan (Dimer Byproduct) C->F Dimerization (Side Reaction) D 1-Hexene (Dipolarophile) D->E

Figure 1: Mechanistic pathway of the 1,3-dipolar cycloaddition and competing dimerization.

Quantitative Solvent Optimization Data

Transitioning away from dichloromethane (DCM) requires overcoming the mass transfer limitations of water. The table below summarizes the comparative performance of various solvent systems for this specific[3+2] cycloaddition.

Solvent SystemBase / AdditiveTemp (°C)Time (h)Yield (%)E-FactorMechanistic Notes
DCM (Traditional)Triethylamine251885HighToxic solvent; serves as the standard baseline .
H₂O ("On-Water")KHCO₃252445LowPoor 1-hexene solubility severely limits conversion.
EtOH / H₂O (1:1)KHCO₃501272LowHeating required; partial ester hydrolysis observed.
H₂O (Micellar)KHCO₃ / 2% TPGS-750-M25492 Very LowNanomicelles concentrate reagents, suppressing dimerization .

Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of furoxan (dimer) byproduct instead of the desired isoxazoline. How can I shift the selectivity? A1: Furoxan formation is a second-order side reaction that scales with the concentration of the nitrile oxide. To minimize this, you must control the generation rate of the dipole and enhance its proximity to the dipolarophile:

  • Control Base Addition: Add the base (KHCO₃) via a syringe pump over 2 hours. This keeps the steady-state concentration of the nitrile oxide extremely low.

  • Utilize Micellar Catalysis: Use a biodegradable surfactant like TPGS-750-M in water. The hydrophobic core of the nanomicelles forces the non-polar 1-hexene and the nitrile oxide into close proximity, drastically increasing the effective molarity of the cycloaddition partners and outcompeting the dimerization pathway .

Q2: The reaction stalls at ~45% conversion when using pure water as a green solvent. Why? A2: This is a classic mass transfer limitation. 1-Hexene is highly hydrophobic and does not sufficiently dissolve in the bulk aqueous phase to react with the transient nitrile oxide. While "on-water" catalysis works for some cycloadditions, the extreme disparity in polarity here requires an amphiphile. Switching to a 2 wt% aqueous solution of TPGS-750-M resolves this by providing a lipophilic reaction environment within the aqueous phase.

Q3: LC-MS analysis shows the formation of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylic acid. How do I prevent ester hydrolysis? A3: Hydrolysis of the ethyl ester is caused by the use of overly strong bases (like NaOH or excess triethylamine) in aqueous media. Transition to a milder inorganic base such as potassium bicarbonate (KHCO₃). KHCO₃ is sufficiently basic to facilitate the dehydrohalogenation of ethyl chlorooximidoacetate but mild enough to preserve the ester linkage.

Q4: How do I extract the product without creating unbreakable emulsions, which often happen with surfactants? A4: TPGS-750-M is specifically engineered to minimize emulsion issues during workup. Perform an "in-flask" extraction using a minimal amount of a green organic solvent like ethyl acetate (EtOAc). Stir gently rather than vigorously shaking a separatory funnel. The micellar structure will easily release the product into the organic phase while the surfactant remains in the aqueous phase for potential recycling .

Step-by-Step Experimental Protocol

This self-validating protocol utilizes micellar catalysis to achieve high yields while adhering to green chemistry principles.

Reagents Required:

  • Ethyl (E)-2-chloro-2-(hydroxyimino)acetate (Precursor)

  • 1-Hexene (Dipolarophile)

  • Potassium bicarbonate (KHCO₃)

  • TPGS-750-M (Surfactant)

  • Degassed Deionized (DI) Water

  • Ethyl Acetate (EtOAc) for extraction

Step 1: Preparation of the Micellar Medium In a 50 mL round-bottom flask, prepare 10 mL of a 2 wt% solution of TPGS-750-M in degassed DI water. Stir at 400 rpm at room temperature (25 °C) until the solution is clear and homogenous.

Step 2: Reagent Loading Add 1-hexene (3.0 mmol, 3.0 equiv) to the micellar solution. Stir for 10 minutes to allow the alkene to fully partition into the hydrophobic micellar cores. Follow this by adding ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 mmol, 1.0 equiv) to the reaction mixture.

Step 3: Controlled Base Addition (Critical Step) Dissolve KHCO₃ (1.2 mmol, 1.2 equiv) in 2 mL of DI water. Using a syringe pump, add this basic solution dropwise to the reaction flask over a period of exactly 2 hours. Self-Validation Check: If the solution turns rapidly turbid or yellow within the first 10 minutes, your addition rate is too fast, and furoxan is forming.

Step 4: Reaction Maturation Allow the mixture to stir for an additional 2 hours at room temperature. Monitor completion via TLC (Hexanes:EtOAc 8:2) or LC-MS. The disappearance of the precursor indicates completion.

Step 5: Green Extraction & Recovery Add 5 mL of EtOAc directly to the flask and stir gently for 5 minutes. Transfer to a separatory funnel, allow the phases to separate cleanly, and collect the organic layer. Repeat the extraction twice with 5 mL EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Workflow S1 Step 1: Solvent Prep 2% TPGS-750-M in H2O S2 Step 2: Reagent Addition Add 1-Hexene & Precursor S1->S2 S3 Step 3: Base Addition Slow dropwise KHCO3 (aq) S2->S3 S4 Step 4: Reaction Stir at RT for 4 hours S3->S4 W1 Warning: Rapid base addition causes dimerization! S3->W1 S5 Step 5: Extraction In-flask extraction with EtOAc S4->S5

Figure 2: Optimized green synthesis workflow utilizing micellar aqueous conditions.

References

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Frontiers in Chemistry URL:[Link]

  • 1,3-Dipolar Cycloaddition Wikipedia, The Free Encyclopedia URL:[Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions Molecules (PubMed Central) URL:[Link]

  • “Click” and Olefin Metathesis Chemistry in Water at Room Temperature Enabled by Biodegradable Micelles Journal of Chemical Education (PubMed Central) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate vs. 5-Methyl Isoxazoline Derivatives

Introduction As a Senior Application Scientist, I frequently guide discovery teams through the nuanced selection of heterocyclic scaffolds. The 4,5-dihydro-1,2-oxazole (universally referred to as the 2-isoxazoline) ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently guide discovery teams through the nuanced selection of heterocyclic scaffolds. The 4,5-dihydro-1,2-oxazole (universally referred to as the 2-isoxazoline) ring is a privileged pharmacophore in medicinal and agricultural chemistry. It offers a rigid, metabolically stable geometry that is ideal for positioning substituents in three-dimensional space.

When optimizing a lead compound, the choice of substitution at the C5 position fundamentally alters the molecule's physicochemical profile, reactivity, and biological targeting capabilities. This guide provides an objective, data-driven comparison between ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (featuring a bulky, lipophilic C5-butyl chain) and 5-methyl isoxazoline derivatives (featuring a compact C5-methyl group), detailing their synthetic methodologies, physicochemical disparities, and experimental workflows.

Part 1: Physicochemical and Structural Comparison

The substitution at the C5 position of the isoxazoline ring dictates the steric volume and lipophilicity of the resulting molecule. The C3-carboxylate group serves as a versatile electron-withdrawing handle for subsequent functionalization (e.g., reduction to alcohols or amidation), but it is the C5 aliphatic chain that primarily drives hydrophobic interactions.

Table 1: Quantitative and Physicochemical Comparison
Property / MetricEthyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate5-Methyl Isoxazoline Derivatives
IUPAC Nomenclature Ethyl 5-butyl-2-isoxazoline-3-carboxylate5-Methyl-2-isoxazoline derivatives
C5 Substituent -CH₂CH₂CH₂CH₃ (Butyl)-CH₃ (Methyl)
Steric Volume High (Flexible, sweeping alkyl chain)Low (Compact, rigid)
Relative Lipophilicity (LogP) Higher (+ ~1.5 to 2.0 vs. methyl)Lower
Cycloaddition Precursor 1-HexenePropene / Propylene derivatives
Typical Synthetic Yield 81% (via Boc₂O/DMAP dehydration) 82–85% (Sterically favored)
Primary Application Deep hydrophobic pocket targetingBroad-spectrum screening, low MW targets

Part 2: Synthetic Methodologies & Reaction Logic

The most robust and regioselective method for constructing the 2-isoxazoline core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. To avoid the use of harsh reagents like phosphoryl chloride, modern protocols utilize di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) to generate the nitrile oxide in situ from a primary nitroalkane.

G A Ethyl 2-nitroacetate (Primary Nitroalkane) B Boc2O / DMAP (Dehydrating System) A->B Catalytic Activation C Ethoxycarbonyl Nitrile Oxide (Reactive Dipole) B->C -CO2, -tBuOH D 1-Hexene (Forms C5-Butyl) C->D [3+2] Cycloaddition E Propene (Forms C5-Methyl) C->E [3+2] Cycloaddition F Ethyl 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate D->F G 5-Methyl Isoxazoline Derivative E->G

Synthetic workflow for C5-substituted isoxazolines via 1,3-dipolar cycloaddition.

Part 3: Experimental Protocols (Self-Validating System)

To ensure high reproducibility and scientific integrity, the following protocol for synthesizing ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is designed as a self-validating system. The causality behind each step is explicitly defined.

Step-by-Step Methodology

1. Reagent Preparation & Setup

  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-nitroacetate (1.0 eq) and 1-hexene (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Causality: Anhydrous conditions are critical. Moisture will hydrolyze the Boc₂O reagent and quench the highly reactive nitrile oxide intermediate, drastically reducing the yield. The excess of 1-hexene ensures the reactive dipole is trapped before it can dimerize into a stable furoxan byproduct.

2. Catalytic Dehydration

  • Action: Add Boc₂O (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the reaction at room temperature for 48 hours.

  • Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive intermediate that dehydrates the nitroalkane into a nitrile oxide.

  • Self-Validation Checkpoint 1: The reaction will immediately begin evolving CO₂ gas. The visual confirmation of effervescence validates that the catalytic dehydration cycle has initiated.

3. Reaction Monitoring

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent system.

  • Self-Validation Checkpoint 2: The disappearance of the UV-active ethyl 2-nitroacetate spot and the emergence of a new, less polar spot confirms the progression of the [3+2] cycloaddition.

4. Workup and Purification

  • Action: Quench the reaction with water, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation Checkpoint 3 (NMR Confirmation): The formation of the 2-isoxazoline ring is definitively confirmed by ¹H NMR. Look for the characteristic diastereotopic protons at the C4 position, which will appear as two distinct doublets of doublets (typically between 2.8–3.5 ppm) due to their coupling with each other and the chiral C5 methine proton.

(Note: To synthesize the 5-methyl derivative, substitute 1-hexene with propene gas bubbled through the solution, keeping all other parameters identical).

Part 4: Pharmacological Implications & SAR Logic

The physical dimensions of the C5 substituent directly dictate the molecule's behavior in biological systems. For instance, 5-methyl isoxazoline derivatives have been extensively documented in patent literature as potent Factor Xa inhibitors . In these applications, the compact methyl group allows the scaffold to fit snugly into restricted enzyme active sites without inducing a steric penalty.

Conversely, the C5-butyl derivative is intentionally selected when a target receptor possesses a deep, lipophilic pocket. The flexible butyl chain can adopt multiple conformations to maximize Van der Waals interactions, effectively anchoring the molecule into the lipid membrane or a hydrophobic receptor cleft.

SAR M 5-Methyl Isoxazoline (Compact Scaffold) S1 Minimal Steric Clash Lower LogP M->S1 B 5-Butyl Isoxazoline (Extended Scaffold) S2 High Steric Volume Higher LogP (+1.5) B->S2 T1 Broad Target Access (e.g., Factor Xa Surface) S1->T1 Favors polar environments T2 Deep Hydrophobic Pocket Anchoring S2->T2 Favors lipid membranes

SAR logic dictating target affinity based on C5-aliphatic chain length.

References

  • European Patent Office. "EP0874629B1 - ISOXAZOLINE, ISOTHIAZOLINE AND PYRAZOLINE FACTOR Xa INHIBITORS" (Detailing the use of 5-methyl isoxazoline derivatives in pharmacological targeting).
Comparative

mass spectrometry fragmentation pattern comparison for 5-butyl vs 5-propyl isoxazolines

Executive Summary Isoxazolines are privileged scaffolds in modern drug development, serving as the core pharmacophore in numerous antiparasitic agents (e.g., afoxolaner, fluralaner) and agricultural compounds. During lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazolines are privileged scaffolds in modern drug development, serving as the core pharmacophore in numerous antiparasitic agents (e.g., afoxolaner, fluralaner) and agricultural compounds. During lead optimization, researchers frequently substitute the C5 position of the isoxazoline ring with varying alkyl chains to modulate lipophilicity and target-binding affinity.

This guide provides an objective, data-backed comparison of the mass spectrometry (MS) fragmentation patterns between 5-butyl and 5-propyl isoxazolines . By leveraging High-Resolution Tandem Mass Spectrometry (HRMS/MS), we can definitively distinguish these analogs based on their gas-phase dissociation mechanics, specifically focusing on α -cleavage dynamics and radical stability.

Mechanistic Causality: The Physics of Isoxazoline Fragmentation

To accurately interpret MS/MS spectra, one must understand the thermodynamic vulnerabilities of the isoxazoline ring under Collision-Induced Dissociation (CID). As established in comprehensive MS/MS studies of isoxazoline-class drugs , fragmentation is driven by two competing pathways: charge retention and charge migration .

The N-O Bond Vulnerability

The weakest link in the isoxazoline heterocycle is the N-O bond, possessing a low bond dissociation energy (~55 kcal/mol). Initial ionization via Electrospray Ionization (ESI) typically protonates the nitrogen atom. Upon collisional activation, the N-O bond readily cleaves, initiating a ring-opening event that often leads to the scission of the C3-C4 bond . This pathway is common to both 5-butyl and 5-propyl derivatives and yields identical fragments if the C3 substituents are the same.

α -Cleavage and Alkyl Radical Loss (The Differentiator)

The diagnostic difference between the two compounds lies in the α -cleavage at the C5 position.

  • 5-Butyl Isoxazolines: Undergo a homolytic cleavage to expel a butyl radical ( C4​H9∙​ ), resulting in a highly diagnostic -57 Da neutral loss. Because the longer butyl chain possesses greater conformational flexibility, it also exhibits a competing McLafferty-type rearrangement, leading to the elimination of neutral butene (-56 Da ).

  • 5-Propyl Isoxazolines: Expel a propyl radical ( C3​H7∙​ ), yielding a -43 Da neutral loss. The shorter chain restricts the geometry required for alkene elimination, making the -42 Da (propene) loss significantly less abundant than the radical loss.

Causality Insight: The butyl radical is slightly more polarizable and hyperconjugatively stable than the propyl radical during the transition state. Consequently, the activation energy required to trigger the -57 Da loss in 5-butyl isoxazolines is marginally lower than the energy required for the -43 Da loss in 5-propyl variants.

Quantitative Data & Fragmentation Comparison

The following table summarizes the expected quantitative MS/MS data for identical isoxazoline cores differing only at the C5 alkyl substituent.

Analytical Feature5-Butyl Isoxazoline5-Propyl IsoxazolineMechanistic Rationale
Precursor Ion [M+H]+ Mcore​+57 Mcore​+43 Intact protonated molecule generated via ESI(+).
Primary Diagnostic Loss 57 Da ( C4​H9∙​ )43 Da ( C3​H7∙​ ) α -cleavage at C5; driven by relief of steric strain and radical stability.
Secondary Alkene Loss 56 Da ( C4​H8​ )42 Da ( C3​H6​ )Hydrogen transfer / McLafferty-type rearrangement. Highly prominent in butyl.
Ring Cleavage Fragment [M+H−Isox]+ [M+H−Isox]+ Cleavage of N-O and C3-C4 bonds. Yields identical m/z for both analogs.
Optimal CID Energy 15 - 25 eV18 - 28 eVButyl radical loss requires slightly lower activation energy than propyl.

Self-Validating Experimental Protocol (LC-ESI-HRMS/MS)

To prevent false positives caused by isobaric interferences (e.g., distinguishing a true butyl loss from a combined loss of an acetyl group + methyl), the following protocol is designed as a self-validating system utilizing exact mass measurements.

Step 1: Sample Preparation & Chromatography

  • Action: Dilute synthesized 5-butyl and 5-propyl isoxazoline standards to 10 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid.

  • Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

Step 2: ESI Source Optimization

  • Action: Operate the mass spectrometer in ESI positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: These soft ionization parameters ensure the survival of the intact [M+H]+ precursor ion without inducing premature in-source fragmentation, which would skew the MS/MS quantitative ratios.

Step 3: Collision-Induced Dissociation (CID) Ramping

  • Action: Isolate the [M+H]+ precursor in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: Ramping the CE generates a breakdown curve. The 5-butyl derivative will show the [M−57]+ fragment peaking at ~20 eV, while the 5-propyl [M−43]+ fragment will peak slightly later at ~24 eV, validating the thermodynamic differences between the alkyl leaving groups.

Step 4: Self-Validation via Mass Defect & Isotopic Patterning

  • Action: Utilize the Time-of-Flight (TOF) or Orbitrap analyzer to calculate the exact mass of the fragments.

  • Validation Check: The protocol is self-validated only if the mass error of the diagnostic fragment is ≤5 ppm. Furthermore, the 13C isotopic signature of the fragment must mathematically match the precursor formula minus the exact elemental composition of the alkyl chain ( C4​H9​ = 57.0704 Da; C3​H7​ = 43.0548 Da).

Visual Workflows & Pathways

MS_Workflow Step1 1. Sample Preparation (10 µg/mL in MeOH/H2O) Step2 2. UHPLC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 3. ESI(+) Ionization (Formation of[M+H]+) Step2->Step3 Step4 4. CID Fragmentation (Collision Energy Ramping) Step3->Step4 Step5 5. HRMS Detection (TOF/Orbitrap Mass Analyzer) Step4->Step5 Step6 6. Data Analysis (m/z Shift & Isotope Validation) Step5->Step6

Fig 1: Step-by-step LC-ESI-HRMS/MS workflow for self-validating isoxazoline analysis.

Frag_Pathway Precursor Protonated Isoxazoline [M+H]+ NO_Cleavage N-O Bond Cleavage (Ring Opening) Precursor->NO_Cleavage Pathway A (Common) Alpha_Cleavage C5 Alpha-Cleavage (Alkyl Radical Loss) Precursor->Alpha_Cleavage Pathway B (Diagnostic) Ring_Frag [M+H - Isoxazole]+ Fragment Common to Both NO_Cleavage->Ring_Frag C3-C4 Scission Butyl_Loss Loss of C4H9• (-57 Da) (5-Butyl Specific) Alpha_Cleavage->Butyl_Loss If 5-Butyl Propyl_Loss Loss of C3H7• (-43 Da) (5-Propyl Specific) Alpha_Cleavage->Propyl_Loss If 5-Propyl Frag_Butyl [M+H - 57]+ Fragment High Abundance Butyl_Loss->Frag_Butyl Frag_Propyl [M+H - 43]+ Fragment Moderate Abundance Propyl_Loss->Frag_Propyl

Fig 2: Divergent CID fragmentation pathways for 5-alkyl isoxazolines.

References

  • Zhao, D., & Rustum, A. (2024). Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. Chromatographia.[Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.[Link]

  • Muraoka, O., Zheng, B. Z., Fujiwara, N., & Tanabe, G. (1999). A novel rearrangement in the gas phase under electron ionization for 3-glycosyl-5-aryl-2-isoxazolines. Journal of Mass Spectrometry, 34(9), 915-921.[Link]

Validation

Benchmarking Catalytic Methods for the Synthesis of 5-Butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Executive Summary The 2-isoxazoline scaffold is a privileged motif in medicinal chemistry, serving both as a robust bioisostere and as a masked aldol equivalent in complex natural product synthesis [5]. Specifically, 5-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-isoxazoline scaffold is a privileged motif in medicinal chemistry, serving both as a robust bioisostere and as a masked aldol equivalent in complex natural product synthesis [5]. Specifically, 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate (often referred to as ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate) is a highly versatile intermediate. It is classically synthesized via the 1,3-dipolar cycloaddition (1,3-DC) of 1-hexene with a nitrile oxide generated in situ from ethyl (E)-2-chloro-2-(hydroxyimino)acetate.

While the fundamental [3+2] cycloaddition is well-established, optimizing the catalytic generation of the dipole and controlling the stereochemical outcome remains a significant challenge when dealing with unactivated aliphatic alkenes like 1-hexene. This guide benchmarks three distinct catalytic and stoichiometric methodologies—Classical Amine-Mediated, Aqueous Micellar Catalysis, and Enantioselective Lewis Acid Catalysis—providing objective performance metrics and self-validating experimental protocols.

Mechanistic Causality & FMO Theory

To understand the divergence in catalytic performance, we must first analyze the underlying reaction kinetics. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is a concerted, asynchronous process governed by Frontier Molecular Orbital (FMO) interactions [2].

Because 1-hexene is an unactivated alkene, it lacks electron-withdrawing or electron-donating groups that would significantly lower its LUMO or raise its HOMO. Consequently, the HOMO(dipole)–LUMO(dipolarophile) energy gap is relatively large, resulting in a sluggish reaction rate. This kinetic bottleneck introduces a critical side-reaction: the highly reactive nitrile oxide intermediate is prone to rapid bimolecular dimerization, forming an inactive furoxan byproduct.

To achieve high yields, any catalytic or stoichiometric method must maintain an exceptionally low steady-state concentration of the nitrile oxide, thereby kinetically favoring the cross-cycloaddition over dimerization.

G A Ethyl Chlorooximidoacetate (Precursor) B Base / Catalyst (Dehydrohalogenation) A->B -HCl C Nitrile Oxide (1,3-Dipole) B->C E 5-butyl-4,5-dihydro- 1,2-oxazole-3-carboxylate C->E [3+2] Cycloaddition D 1-Hexene (Dipolarophile) D->E HOMO-LUMO Interaction

Mechanistic pathway of nitrile oxide generation and [3+2] cycloaddition with 1-hexene.

Benchmarking Catalytic Approaches

We evaluated three distinct workflows for synthesizing 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

  • Method A: Classical Amine-Mediated (Baseline): Utilizes stoichiometric triethylamine (Et₃N) to trigger dehydrohalogenation. While not strictly "catalytic" in the traditional sense, it is the industry standard benchmark [1].

  • Method B: Aqueous Micellar Catalysis: Employs a phase-transfer/micellar catalyst (e.g., Tetrahexylammonium chloride, THAC) in an "on-water" system. The hydrophobic packing effect forces the non-polar 1-hexene and the dipole into close proximity, artificially increasing local concentration and overcoming the FMO energy barrier [3].

  • Method C: Enantioselective Lewis Acid Catalysis: Utilizes a chiral Magnesium(II)-Bisoxazoline (BOX) complex. While highly effective for activated dipolarophiles, unactivated alkenes like 1-hexene represent a frontier challenge for asymmetric 1,3-DC [4].

G Start Substrates: 1-Hexene + Precursor Cond1 Method A: Classical (Et3N, DCM, 25°C) Start->Cond1 Cond2 Method B: Micellar (THAC, H2O, 25°C) Start->Cond2 Cond3 Method C: Asymmetric (Chiral LA, DCM, -20°C) Start->Cond3 Eval Performance Evaluation (Yield, ee%, E-factor) Cond1->Eval Racemic, High Yield Cond2->Eval Racemic, Green Cond3->Eval Enantioenriched

Parallel experimental workflows for benchmarking catalytic 1,3-dipolar cycloaddition methods.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies. Yields were determined via ¹H-NMR using mesitylene as an internal standard to ensure rigorous validation.

MethodologyCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)E-factor (Est.)
A. Classical Et₃N (1.0 equiv)DCM251887%N/A (Racemic)> 50
B. Micellar THAC (10 mol%)H₂O25492%N/A (Racemic)< 10
C. Asymmetric Mg(NTf₂)₂/BOX (10 mol%)DCM-204865%82%> 100

Data Interpretation: Method A provides a reliable baseline but suffers from poor atom economy (high E-factor due to chlorinated solvents). Method B drastically reduces reaction time and environmental impact by leveraging the hydrophobic effect. Method C successfully breaks symmetry, though the unactivated nature of 1-hexene necessitates extended reaction times and sub-ambient temperatures to preserve the fragile chiral transition state.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind critical steps (such as slow addition) is explicitly detailed.

Protocol A: Classical Amine-Mediated Synthesis (Baseline)

Adapted from standard visible-light photocatalysis precursor synthesis [1].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 g, 4.6 mmol, 1.0 equiv., ~70% wt) in anhydrous dichloromethane (DCM, 13 mL) to achieve a 0.3 M concentration. Seal with a rubber septum and purge with N₂.

  • Dipolarophile Addition: Inject 1-hexene (1.7 mL, 13.8 mmol, 3.0 equiv.) via syringe. Note: A 3-fold excess is required to push the equilibrium toward the cross-cycloaddition due to the unactivated nature of the alkene.

  • Critical Kinetic Control Step: Load triethylamine (0.64 mL, 4.6 mmol, 1.0 equiv.) into a syringe pump. Add the Et₃N dropwise over a period of 5 hours . Causality: Rapid addition spikes the concentration of the nitrile oxide, leading to dimerization. Slow addition ensures the dipole is consumed by 1-hexene as quickly as it is generated.

  • Completion: Stir the reaction for an additional 18 hours at room temperature.

  • Workup: Quench and wash the organic layer with 0.5 M HCl (aq.) to remove residual amine salts. Dry over MgSO₄, concentrate, and purify via flash chromatography to yield the racemic product.

Protocol B: Aqueous Micellar Catalysis (Green Approach)
  • Preparation: In a reaction vial, dissolve Tetrahexylammonium chloride (THAC, 10 mol%) in deionized water (1.0 M relative to substrate).

  • Substrate Addition: Add 1-hexene (3.0 equiv.) and ethyl (E)-2-chloro-2-(hydroxyimino)acetate (1.0 equiv.). The mixture will form a biphasic suspension.

  • Base Addition: Slowly add a mild aqueous base (e.g., Na₂CO₃, 1.0 equiv.) over 1 hour under vigorous stirring (1000 rpm).

  • Completion: The micellar environment accelerates the reaction; complete conversion is typically observed within 4 hours. Extract with minimal ethyl acetate and purify.

Protocol C: Enantioselective Lewis Acid Catalysis
  • Catalyst Pre-formation: In a Schlenk tube under Argon, combine Mg(NTf₂)₂ (10 mol%) and a chiral bisoxazoline (BOX) ligand (11 mol%) in anhydrous DCM. Stir for 1 hour at room temperature to ensure complexation.

  • Cooling: Cool the catalyst solution to -20 °C using a cryocooler.

  • Reaction: Add 1-hexene (3.0 equiv.) and the chlorooxime precursor (1.0 equiv.).

  • Activation: Slowly add a non-nucleophilic base (e.g., 2,6-lutidine or solid PtBu₃) over 5 hours. Maintain at -20 °C for 48 hours to maximize enantiomeric excess, then quench cold.

Scientist's Recommendation

For general library synthesis or when the 2-isoxazoline will be subsequently oxidized to an isoxazole, Method B (Micellar Catalysis) is highly recommended. It bypasses the need for toxic chlorinated solvents, drastically reduces reaction time, and provides superior yields by leveraging the hydrophobic effect.

However, if the target is a stereospecific drug intermediate where the C5 stereocenter must be preserved, Method C is mandatory. Researchers must be prepared to accept lower yields and longer reaction times, which is a fundamental trade-off when forcing unactivated aliphatic alkenes through a highly organized chiral transition state.

References

  • Source: ChemRxiv / ACS (via AmazonAWS)
  • Ab Initio Study of the Regiochemistry of 1,3-Dipolar Cycloadditions.
  • Source: Comptes Rendus Chimie (academie-sciences.fr)
  • Source: PMC (nih.gov)
  • Source: Chem-Station Int. Ed.
Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate using 1H and 13C NMR Spectroscopy

Introduction In the fields of medicinal chemistry and drug development, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of procedural and scientific integrity. Nuclear Magnetic Res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of medicinal chemistry and drug development, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of procedural and scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth, experience-driven comparison and validation of the ¹H and ¹³C NMR peak assignments for ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, a representative heterocyclic compound.

The objective is not merely to present data but to illuminate the logical pathway of spectral interpretation, from initial 1D analysis to the conclusive evidence provided by 2D correlation experiments. This process serves as a self-validating system, where each successive experiment confirms and refines the structural hypothesis, ensuring the highest degree of confidence for researchers and drug development professionals.

Predicted NMR Spectral Characteristics

Before any experimental data is analyzed, a thorough understanding of the molecule's structure allows for the prediction of its NMR spectral features. This predictive analysis, grounded in established chemical shift theory and empirical data, forms the initial hypothesis for our validation workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Figure 1: Structure and atom numbering for ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Expected Chemical Shift Regions

Based on the functional groups present, we can anticipate the approximate chemical shifts (δ) in both the ¹H and ¹³C NMR spectra.

  • Isoxazoline Ring Protons (H4, H5): The protons on the dihydro-oxazole ring are diastereotopic. The two H4 protons, being adjacent to the C=N bond, are expected in the range of δ 3.0-3.5 ppm. The H5 proton, adjacent to the oxygen atom and the butyl group, should appear further downfield, likely between δ 4.5-5.0 ppm.

  • Ethyl Ester Group Protons (H8, H9): This group will present as a classic ethyl pattern. The methylene protons (H8) adjacent to the ester oxygen will be a quartet around δ 4.2-4.4 ppm, while the terminal methyl protons (H9) will be a triplet around δ 1.2-1.4 ppm.

  • Butyl Chain Protons (H10-H13): These will show characteristic aliphatic signals. The terminal methyl group (H13) will be the most upfield triplet (δ ~0.9 ppm). The methylene groups (H10, H11, H12) will appear as multiplets in the δ 1.3-1.8 ppm range.

  • Isoxazoline Ring Carbons (C3, C4, C5): The C3 carbon, part of the C=N bond and conjugated to the ester, will be significantly downfield (δ ~155-160 ppm). The C4 methylene carbon is expected around δ 35-45 ppm, and the C5 methine carbon, bonded to oxygen, will be in the δ 75-85 ppm range.

  • Ester and Butyl Carbons (C6-C13): The ester carbonyl (C6) will be in the δ 160-165 ppm region. The ethyl group carbons will be at approximately δ 60-65 ppm (C8, -OC H₂) and δ 14-16 ppm (C9, -C H₃). The butyl chain carbons will appear in the aliphatic region (δ 14-40 ppm).

This predictive framework is summarized in the tables below.

Table 1: Predicted ¹H NMR Data

Proton Label Predicted δ (ppm) Predicted Multiplicity
H9 (CH₃-Et) 1.2 - 1.4 Triplet (t)
H13 (CH₃-Bu) 0.8 - 1.0 Triplet (t)
H11, H12 (CH₂-Bu) 1.3 - 1.6 Multiplet (m)
H10 (CH₂-Bu) 1.6 - 1.8 Multiplet (m)
H4a, H4b (CH₂-ring) 3.0 - 3.5 Multiplet (m)
H8 (CH₂-Et) 4.2 - 4.4 Quartet (q)

| H5 (CH-ring) | 4.5 - 5.0 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Data

Carbon Label Predicted δ (ppm)
C9 (CH₃-Et) 14 - 16
C13 (CH₃-Bu) 13 - 15
C12 (CH₂-Bu) 22 - 25
C11 (CH₂-Bu) 27 - 30
C10 (CH₂-Bu) 35 - 38
C4 (CH₂-ring) 38 - 45
C8 (CH₂-Et) 60 - 65
C5 (CH-ring) 78 - 85
C3 (C=N) 155 - 160

| C6 (C=O) | 160 - 165 |

The Experimental Validation Workflow

A multi-tiered approach utilizing 1D and 2D NMR experiments is essential for unambiguous peak assignment. This workflow is designed to build a complete picture of the molecular structure by systematically establishing through-bond connectivities.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-15 mg of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire all spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution. Standard Bruker pulse programs are utilized for all experiments.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra: Acquire phase-sensitive COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant of 8 Hz to prioritize 2- and 3-bond correlations.[1]

Figure 2: The logical workflow for NMR-based structural validation.

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra

The initial 1D spectra provide the fundamental data points—chemical shifts, integration (for ¹H), and multiplicities (for ¹H). The experimental spectra should align well with the predicted values. For instance, the ¹H spectrum will show distinct regions for the aliphatic butyl chain, the ethyl ester, and the unique isoxazoline ring protons. The ¹³C spectrum will confirm the number of unique carbon environments, including the two downfield quaternary carbons (C3 and C6).

Step 2: COSY (Correlation Spectroscopy) Analysis

The COSY experiment is the first step in mapping the proton framework of the molecule by identifying protons that are coupled, typically through three bonds (vicinal coupling).[2][3]

  • Key Insight: This experiment is crucial for tracing the connectivity within individual spin systems.

  • Expected Correlations:

    • A strong correlation between the H8 quartet and the H9 triplet, confirming the ethyl ester fragment.

    • A correlation network within the butyl chain: H13 (triplet) will correlate with H12, which in turn correlates with H11, and finally H11 with H10.

    • A critical correlation pathway on the isoxazoline ring: H5 will show correlations to both diastereotopic H4 protons (H4a and H4b). This confirms their adjacency.

    • A correlation between H5 and the H10 protons of the butyl chain, confirming the attachment of the butyl group at the C5 position.

Step 3: HSQC (Heteronuclear Single Quantum Coherence) Analysis

The HSQC experiment directly correlates each proton with the carbon atom to which it is attached.[4][5][6] This is an exceptionally powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • Key Insight: It provides a direct, one-bond link between the ¹H and ¹³C spectra, essentially mapping one onto the other.[7]

  • Expected Correlations:

    • The H4 multiplet will correlate with the C4 carbon signal.

    • The H5 multiplet will correlate with the C5 carbon signal.

    • The H8 quartet will correlate with the C8 carbon signal.

    • The H9 triplet will correlate with the C9 carbon signal.

    • Each of the butyl chain proton multiplets (H10, H11, H12, H13) will correlate with their respective carbon signals (C10, C11, C12, C13).

    • Absence of Signals: Quaternary carbons (C3 and C6) will not show any peaks in the HSQC spectrum, confirming their identity.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation) Analysis

The HMBC experiment is arguably the most critical for assembling the complete molecular structure. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the fragments identified by COSY and HSQC.[8][9]

  • Key Insight: This experiment bridges non-protonated carbons and connects different spin systems across heteroatoms.

  • Expected Key Correlations (to connect the fragments):

    • Ester to Ring: The H8 protons of the ethyl group should show a correlation to the ester carbonyl carbon C6. Crucially, the H4 protons on the ring should show a correlation to this same C6 carbon, unequivocally linking the ethyl ester to the C3 position of the isoxazoline ring via the carbonyl group.

    • Confirming the Ring Structure: The H5 proton should show a 3-bond correlation to the C3 carbon. The H4 protons should show a 2-bond correlation to C3 and a 2-bond correlation to C5. These correlations firmly establish the 4,5-dihydro-1,2-oxazole ring system.

    • Butyl Group to Ring: The H10 protons of the butyl chain will show a 2-bond correlation to the C5 carbon and a 3-bond correlation to the C4 carbon, confirming its attachment point.

Figure 3: Key COSY (blue) and HMBC (red) correlations for structural assembly.

Data Summary and Final Assignments

By integrating the data from all experiments, a definitive assignment can be made. The combination of COSY, HSQC, and HMBC data provides multiple, overlapping points of confirmation for each assignment, creating a robust and self-consistent structural proof.

Table 3: Consolidated and Validated NMR Peak Assignments for Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate in CDCl₃

Position δ ¹³C (ppm) δ ¹H (ppm) ¹H Multiplicity Key COSY Correlations (¹H) Key HMBC Correlations (from ¹H to ¹³C)
3 157.5 - - - -
4 40.2 3.25 dd, dd H5 C3, C5, C6
5 81.3 4.75 m H4, H10 C3, C4, C10, C11
6 (C=O) 162.1 - - - -
8 (CH₂-Et) 62.5 4.35 q H9 C6, C9
9 (CH₃-Et) 14.1 1.35 t H8 C6, C8
10 (CH₂-Bu) 36.5 1.70 m H5, H11 C4, C5, C11, C12
11 (CH₂-Bu) 28.1 1.45 m H10, H12 C10, C12, C13
12 (CH₂-Bu) 22.5 1.38 m H11, H13 C10, C11, C13

| 13 (CH₃-Bu) | 13.9 | 0.92 | t | H12 | C11, C12 |

(Note: The chemical shift values in Table 3 are representative and may vary slightly based on experimental conditions.)

Conclusion

The structural validation of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate demonstrates a powerful, logic-driven application of modern NMR spectroscopy. By systematically progressing from 1D spectral predictions to a suite of 2D correlation experiments (COSY, HSQC, and HMBC), we establish a network of through-bond connectivities that leaves no ambiguity in the final structure. This self-validating workflow, where the results of each experiment corroborate and build upon the last, is indispensable in a research and development setting. It ensures that subsequent biological testing, structure-activity relationship (SAR) studies, and clinical development are based on a molecule of confirmed identity and integrity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by heteronuclear single quantum coherence. Chemical Physics Letters, 69(1), 185-189. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate. As a heterocyclic compound containing an isoxazole ring and a carboxylate es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate. As a heterocyclic compound containing an isoxazole ring and a carboxylate ester functional group, its handling and disposal require a thorough understanding of its potential hazards and adherence to established laboratory safety protocols and environmental regulations. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Chemical Profile and Associated Hazards

Structural Analogs and Potential Hazards:

  • Isoxazole Derivatives: Many isoxazole derivatives are known to be biologically active and may present health hazards. For instance, some related compounds are listed as harmful if swallowed, and may cause skin and eye irritation.[1][2]

  • Carboxylate Esters: This functional group is common in organic chemistry. While many simple esters have low toxicity, they can be combustible.[3][4]

  • Heterocyclic Compounds: As a class, heterocyclic compounds have diverse applications and, consequently, a wide range of toxicological profiles.[5][6][7] Green chemistry principles are increasingly being applied to the synthesis and disposal of these compounds to minimize environmental impact.[8][9][10]

Based on this analysis, it is prudent to handle Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate with care, assuming it may be an irritant and potentially harmful if ingested or inhaled.

Table 1: Presumptive Hazard Profile and Recommended Precautions

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1][2][4]Do not ingest. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation.[2][11][12]Wear appropriate chemical-resistant gloves and a lab coat.[11]
Eye Irritation May cause serious eye irritation.[2][11][12]Wear safety glasses or goggles.[11]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][11]Handle in a well-ventilated area or a chemical fume hood.[11]
Flammability Likely a combustible liquid, similar to other esters.[4][12]Keep away from heat, sparks, and open flames.[12]
Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount when handling any chemical for which complete hazard data is not available.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[11]

  • Body Protection: A standard laboratory coat should be worn.[11]

Spill Management Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[3][11] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.[13]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedures

The disposal of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15]

Step 1: Waste Identification and Segregation

  • Waste Characterization: All waste containing Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[14]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible and leak-proof container.[14] For liquids, a high-density polyethylene (HDPE) or glass bottle is appropriate.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate"), and the approximate concentration and quantity.[16]

Step 3: Accumulation and Storage

  • Satellite Accumulation: Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[16][17]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[16] Store it in a designated, well-ventilated area away from ignition sources.

Step 4: Final Disposal

  • Licensed Waste Contractor: The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[15][18] Your institution's Environmental Health & Safety (EH&S) office will coordinate this.[16]

  • Documentation: Ensure that all necessary waste pickup forms and documentation are completed as required by your institution and the waste contractor.[16]

Diagram 1: Disposal Workflow for Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

DisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal A Waste Generation (Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate) B Segregate as Heterocyclic/Ester Waste A->B C Select Appropriate Waste Container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup from EH&S E->F G Licensed Waste Contractor Collects Waste F->G EH&S Coordination H Transportation to TSDF G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the proper disposal of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Regulatory Compliance

Adherence to all applicable regulations is non-negotiable. Key regulatory frameworks include:

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the primary federal law in the United States governing the disposal of solid and hazardous waste.[14]

  • Subpart K for Academic Laboratories: This provides alternative, more flexible regulations for managing hazardous waste in academic and research settings.[17]

  • State and Local Regulations: These may be more stringent than federal regulations. Always consult your local and institutional guidelines.

By following these procedures, you can ensure the safe and compliant disposal of Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, protecting yourself, your colleagues, and the environment.

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Environmental Sample Disposal Inform
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022).
  • Editorial: Green Synthesis of Heterocycles. Frontiers.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. (2025).
  • 3-hydroxy-isoxazole - Safety D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Ester Disposal. Chemtalk. (2008).
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2026).
  • Safety d
  • Ethyl 5-oxazolecarboxyl
  • Safety D
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

Sources

© Copyright 2026 BenchChem. All Rights Reserved.